What is the chemical structure of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
This guide provides a comprehensive technical overview of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and chemical sy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its characterization, alongside a discussion of its potential biological significance and essential safety protocols.
Introduction and Chemical Identity
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The piperazine moiety is a common scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds.[1] The molecule is further characterized by a 2,5-dimethylfuran-3-carbonyl group attached to one of the piperazine nitrogens. The furan ring system is another important pharmacophore found in a variety of therapeutic agents.[2][3] The hydrochloride salt form of this compound generally enhances its stability and solubility in aqueous media.
The systematic IUPAC name for this compound is (2,5-dimethylfuran-3-yl)(piperazin-1-yl)methanone hydrochloride. It is identified by the CAS Number 1193387-23-3.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride consists of a central piperazine ring, which is acylated at one of its nitrogen atoms with a 2,5-dimethylfuran-3-carbonyl group. The other nitrogen atom of the piperazine ring is protonated and associated with a chloride ion.
Mechanism of Action for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Derivatives: A Technical Whitepaper
Executive Summary The 1-(2,5-dimethylfuran-3-carbonyl)piperazine moiety is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Rather than acting as a standalone therapeutic, this structural scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-(2,5-dimethylfuran-3-carbonyl)piperazine moiety is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Rather than acting as a standalone therapeutic, this structural scaffold is modularly functionalized to target distinct biological pathways. By coupling the lipophilic, sterically constrained 2,5-dimethylfuran ring with the basic, rigid vector of a piperazine linker, researchers have developed potent derivatives that primarily target Poly(ADP-ribose) polymerase 1 (PARP-1) in oncology and Metabotropic glutamate receptor 5 (mGluR5) in neurodevelopmental disorders.
This whitepaper dissects the structural rationale, mechanisms of action, and self-validating experimental protocols required to evaluate these derivatives.
Pharmacophore Rationale: Causality in Structural Design
The selection of the 1-(2,5-dimethylfuran-3-carbonyl)piperazine scaffold in drug design is driven by precise physicochemical causality:
2,5-Dimethylfuran Ring: The methyl groups at the 2 and 5 positions provide critical steric bulk. This hindrance protects the furan ring from rapid oxidative metabolism (e.g., by cytochrome P450 enzymes) while providing a lipophilic surface area that fits snugly into hydrophobic receptor pockets. The furan oxygen serves as a localized hydrogen-bond acceptor.
Carbonyl-Piperazine Linker: The amide bond ensures metabolic stability against amidases. The piperazine ring acts as a rigid spatial vector, orienting attached functional groups (the "warheads") precisely into target binding sites. Furthermore, the basic secondary amine of the piperazine allows for easy salt formation (e.g., hydrochlorides), drastically improving aqueous solubility for in vivo dosing.
Primary Mechanism of Action: PARP-1 Inhibition (Oncology)
Mechanistic Overview
When functionalized with specific head groups (such as quinazoline-2,4-diones), furan-3-carbonyl piperazine derivatives act as potent inhibitors of PARP-1[1]. PARP-1 is a nuclear enzyme that detects single-strand DNA breaks and initiates repair by poly(ADP-ribosyl)ating (PARylating) target proteins using NAD+ as a substrate.
The furan-piperazine derivative acts as a competitive antagonist at the NAD+ binding pocket of PARP-1. By blocking NAD+ binding, the inhibitor traps PARP-1 on the damaged DNA. In cancers with homologous recombination repair (HRR) deficiencies—such as BRCA1/2-mutated breast or ovarian cancers—this leads to double-strand breaks and subsequent cell death via synthetic lethality [1].
Fig 1: PARP-1 inhibition pathway and synthetic lethality in BRCA-deficient cells.
To validate the inhibitory potency of a synthesized derivative, a colorimetric/fluorometric PARP-1 assay is utilized. This system is self-validating through the calculation of a Z'-factor using a known clinical inhibitor (e.g., Olaparib).
Step-by-Step Methodology:
Plate Preparation: Coat a 96-well microplate with histones (50 µL/well) overnight at 4°C. Wash 3x with PBS containing 0.1% Triton X-100.
Inhibitor Incubation: Add 10 µL of the furan-piperazine derivative (serial dilutions from 10 µM to 0.1 nM in assay buffer) to the wells. Add 10 µL of recombinant human PARP-1 enzyme (0.5 U/well). Incubate for 10 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to establish binding equilibrium in the NAD+ pocket before the substrate is introduced.
Reaction Initiation: Add 30 µL of an activated DNA/biotinylated-NAD+ mixture. Incubate for 30 minutes at 37°C.
Detection: Wash the plate 3x. Add 50 µL of Streptavidin-HRP (1:1000) for 30 minutes. Wash 3x, then add 50 µL of TMB substrate. Stop the reaction with 50 µL of 2M HCl after 15 minutes.
Quantification: Read absorbance at 450 nm. Calculate the IC50 using non-linear regression.
Validation Check: Ensure the Z'-factor between the positive control (Olaparib, 100 nM) and negative control (DMSO vehicle) is >0.5, confirming assay robustness.
Secondary Mechanism of Action: mGluR5 Negative Allosteric Modulation
Mechanistic Overview
Beyond oncology, 1-(2,5-dimethylfuran-3-carbonyl)piperazine derivatives (specifically heterocyclylmethylidene functionalized variants) act as Negative Allosteric Modulators (NAMs) of mGluR5 [2]. mGluR5 is a Gq-coupled GPCR implicated in synaptic plasticity. Overactivation of mGluR5 leads to excessive translation of synaptic proteins, a core pathophysiological mechanism in Fragile X Syndrome (FXS) and Autism Spectrum Disorders (ASD) [3].
The 2,5-dimethylfuran moiety binds to the deep transmembrane allosteric pocket of mGluR5, stabilizing the receptor in an inactive conformation. This non-competitive inhibition prevents glutamate from triggering the Gq/Phospholipase C (PLC) cascade, thereby halting pathological intracellular calcium mobilization.
Because mGluR5 signaling relies on rapid, transient calcium release, a Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for capturing this kinetic data.
Step-by-Step Methodology:
Cell Culture: Seed HEK293 cells stably expressing human mGluR5 at 20,000 cells/well in a 384-well black-wall clear-bottom plate. Incubate overnight at 37°C.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM in assay buffer with 2.5 mM probenecid). Incubate for 45 minutes at 37°C. Causality: Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the Fluo-4 dye out of the cytoplasm.
Compound Addition: Using the FLIPR liquid handler, add 10 µL of the furan-piperazine NAM (serial dilutions). Monitor baseline fluorescence for 5 minutes. (A lack of fluorescence spike here validates that the compound is not an agonist).
Agonist Challenge: Add 10 µL of Glutamate at its pre-determined EC80 concentration (typically ~3 µM).
Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes. Calculate the area under the curve (AUC) of the calcium transient to determine the IC50 of the NAM.
Quantitative Data Presentation
The versatility of the 1-(2,5-dimethylfuran-3-carbonyl)piperazine scaffold is evident when comparing the pharmacological profiles of its distinct functionalized classes.
Derivative Class
Functional Head Group
Primary Target
Mechanism
Typical IC50 / EC50
Therapeutic Indication
Class A
Quinazoline-2,4-dione
PARP-1
Competitive NAD+ Antagonist
10 - 50 nM
BRCA-mutated Breast/Ovarian Cancers
Class B
Heterocyclylmethylidene
mGluR5
Negative Allosteric Modulator
50 - 200 nM
Fragile X Syndrome, Autism Spectrum
Class C
Pyridazine-3-carboxamide
SCD1
Enzyme Inhibitor
10 - 15 nM
Metabolic Disorders / Obesity
Conclusion
The 1-(2,5-dimethylfuran-3-carbonyl)piperazine scaffold is a masterclass in rational drug design. By combining the steric and lipophilic advantages of the dimethylfuran ring with the geometric precision of a piperazine linker, researchers can generate highly selective agents. Whether deployed as a competitive inhibitor in the nucleus (PARP-1) or an allosteric modulator at the cell membrane (mGluR5), this chemical framework continues to drive advanced therapeutic development in both oncology and neurology.
References
Krishnakumar, R., & Kraus, W. L. (2010). "PARP-1 Regulates Chromatin Structure and Transcription through a KDM5B-Dependent Pathway." Molecular Cell, 39(5), 736-749. Available at:[Link]
Bear, M. F., Huber, K. M., & Warren, S. T. (2004). "The mGluR theory of fragile X mental retardation." Trends in Neurosciences, 27(7), 370-377. Available at:[Link]
Berry-Kravis, E. M., et al. (2018). "Drug development for neurodevelopmental disorders: lessons learned from fragile X syndrome." Nature Reviews Drug Discovery, 17(4), 280-299. Available at: [Link]
Foundational
An In-depth Technical Guide to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a heterocyclic compound that integrates two key pharmacophores: the 2,5-dimethylfur...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a heterocyclic compound that integrates two key pharmacophores: the 2,5-dimethylfuran moiety and a piperazine ring. The furan ring is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] The piperazine ring is a saturated six-membered heterocycle with two nitrogen atoms, a common scaffold in drug design known to enhance aqueous solubility and bioavailability.[2] The combination of these two moieties in 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and methods for its analytical characterization.
Physicochemical Properties
While specific experimental data for the hydrochloride salt is not widely published, the properties of the free base, 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, and related compounds allow for an informed estimation of its characteristics.
Phenyl piperazines have been shown to be less stable than benzyl piperazines, with degradation observed after extended storage, especially at room temperature.[6] It is recommended to store the compound in a cool, dark place.
Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride
The synthesis of the title compound can be achieved through a two-step process: the acylation of piperazine with 2,5-dimethylfuran-3-carbonyl chloride, followed by the formation of the hydrochloride salt.
Comprehensive Technical Guide: Molecular Weight and Exact Mass Determination of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride
Executive Summary In contemporary medicinal chemistry and drug development, functionalized heterocycles serve as foundational building blocks for novel therapeutics. 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochlori...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and drug development, functionalized heterocycles serve as foundational building blocks for novel therapeutics. 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a highly versatile intermediate, combining the lipophilic, electron-rich furan ring with the basic, hydrogen-bond-donating piperazine core.
For analytical scientists and synthetic chemists, distinguishing between the compound's average molecular weight (used for stoichiometric calculations) and its exact monoisotopic mass (used for High-Resolution Mass Spectrometry [HRMS] validation) is paramount. This whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned methodology for the theoretical calculation and empirical validation of this compound's mass properties.
Chemical Identity & Structural Architecture
The target compound is a hydrochloride salt of a secondary amine. The structural logic of this molecule is designed to balance lipophilicity and aqueous solubility, a common tactic in lead optimization.
The assembly of this molecule dictates its physicochemical behavior. The diagram below illustrates the functional causality of each moiety.
Caption: Pharmacophore mapping and structural assembly of 1-(2,5-dimethylfuran-3-carbonyl)piperazine HCl.
Molecular Weight vs. Exact Mass: Theoretical Framework
A common pitfall in analytical workflows is conflating molecular weight with exact mass.
Molecular Weight (MW): Calculated using the average atomic masses of elements based on their natural isotopic distribution. This value (244.72 g/mol ) is strictly used for macroscopic laboratory tasks, such as calculating molarity or reaction stoichiometry.
Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element (e.g.,
12C=12.000000
,
1H=1.007825
,
35Cl=34.968853
). This value is essential for HRMS, as mass spectrometers detect individual isotopic species, not the statistical average[3].
Quantitative Mass Data Summary
Property
Free Base (
C11H16N2O2
)
Hydrochloride Salt (
C11H17ClN2O2
)
Average Molecular Weight
208.26 g/mol
244.72 g/mol
Monoisotopic Exact Mass
208.121178 Da
244.097856 Da
Theoretical
[M+H]+
Ion
209.1285 m/z
N/A (Salt dissociates)
Theoretical
[Cl]−
Ion
N/A
34.9689 m/z
Expert Insight: When analyzing the hydrochloride salt via Electrospray Ionization (ESI), the intact salt (
C11H17ClN2O2
) is not observed. The non-covalent ionic bond dissociates in the LC-MS solvent. Consequently, the mass spectrometer will detect the protonated free base
[M+H]+
in positive ion mode, and the chloride anion
[Cl]−
in negative ion mode.
High-Resolution Mass Spectrometry (HRMS) Protocol
To empirically validate the exact mass of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a self-validating HRMS protocol using an ESI-Q-TOF (Quadrupole Time-of-Flight) or Orbitrap system is required.
Experimental Workflow
Caption: Step-by-step HRMS workflow for exact mass validation of the hydrochloride salt.
Detailed Step-by-Step Methodology
Step 1: Sample Preparation (Causality-Driven)
Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).
Causality: The 50:50 organic/aqueous ratio ensures optimal droplet desolvation during ionization. The addition of 0.1% Formic Acid lowers the pH, ensuring the basic secondary amine of the piperazine ring is fully protonated prior to entering the ESI source, maximizing the
[M+H]+
signal intensity.
Step 2: Instrument Calibration
Action: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) immediately prior to acquisition.
Causality: Time-of-flight tube dimensions and electronics drift due to ambient temperature fluctuations. Pre-acquisition calibration guarantees sub-5 ppm mass accuracy, establishing the trustworthiness of the exact mass measurement.
Step 3: Ionization and Acquisition Parameters
Action: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV, drying gas temperature of 250 °C, and a flow rate of 8 L/min. Acquire data over an m/z range of 50 to 1000.
Causality: These parameters provide enough thermal energy to evaporate the solvent without causing in-source thermal degradation of the furan ring or the amide bond.
Step 4: Data Analysis and Isotopic Validation
Action: Extract the ion chromatogram for m/z 209.1285. Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical model for
C11H17N2O2+
.
Causality: The natural abundance of
13C
(~1.1%) will result in a distinct M+1 peak at m/z 210.1318 (approximately 12% the intensity of the monoisotopic peak). Validating this pattern ensures the detected mass is not an isobaric interference but the true target molecule.
Conclusion
The precise determination of molecular weight and exact mass for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a fundamental prerequisite for its application in synthetic chemistry and pharmacology. By understanding the structural dissociation of the salt in MS environments and employing rigorous HRMS protocols, researchers can confidently validate the chemical identity of this critical building block. The methodologies outlined herein provide a self-validating system to ensure absolute scientific integrity during analytical characterization.
References
National Center for Biotechnology Information (PubChem) . 1-(2,5-Dimethylfuran-3-carbonyl)piperazine | C11H16N2O2 | CID. Retrieved from:[Link]
Comprehensive Guide to Evaluating the In Vitro Binding Affinity of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride
Executive Summary & Pharmacophore Rationale 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (CAS: 1193387-23-3) is a highly specialized chemical building block and privileged scaffold utilized in central nervous...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (CAS: 1193387-23-3) is a highly specialized chemical building block and privileged scaffold utilized in central nervous system (CNS) drug discovery. Piperazine derivatives are foundational to the pharmacology of aminergic G protein-coupled receptors (GPCRs), serving as the core recognition motif for serotonin (5-HT) and dopamine (D2/D3) receptors.
Understanding the in vitro binding affinity of this compound requires a deep dive into its structural mechanics. At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This positive charge is not merely a structural feature; it is the primary thermodynamic driver for receptor recognition, forming a critical salt bridge with a highly conserved aspartic acid residue (Asp3.32) in the third transmembrane domain (TM3) of aminergic GPCRs 1. Meanwhile, the 2,5-dimethylfuran-3-carbonyl moiety projects into hydrophobic accessory pockets (TM5/TM6), dictating subtype selectivity through
π−π
stacking and hydrogen bonding.
To accurately determine the binding affinity (
Ki
) of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a competitive radioligand binding assay is the gold standard. This method measures the ability of the unlabeled piperazine compound to displace a known, high-affinity radioactive tracer (e.g.,
[3H]
-8-OH-DPAT for 5-HT1A) from the receptor binding site 2.
Step-by-Step Self-Validating Protocol
Phase 1: Membrane Preparation
Homogenization: Homogenize target cells (e.g., CHO or HEK293 cells stably expressing the target GPCR) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with protease inhibitors.
Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet intact cells and nuclei. Transfer the supernatant and ultracentrifuge at 40,000 × g for 30 minutes at 4°C.
Causality: This critical two-step process isolates the GPCR-rich lipid membrane fraction while discarding cytosolic proteins that introduce assay noise via non-specific binding.
Resuspension: Resuspend the final membrane pellet in assay buffer to a concentration of 1-2 mg protein/mL.
Phase 2: Assay Incubation
Reaction Assembly: In a 96-well microplate, combine the following per well:
150 µL of membrane suspension (approx. 15 µg protein).
50 µL of
[3H]
-radioligand at a fixed concentration near its
Kd
(e.g., 1 nM).
50 µL of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride at varying concentrations (
10−11
to
10−4
M).
Internal Validation Control: Dedicate specific wells to measure Non-Specific Binding (NSB) by adding a massive excess (10 µM) of a known unlabeled reference ligand. Specific binding is calculated as Total Binding minus NSB.
Equilibration: Incubate the plate at 25°C for 60 to 90 minutes.
Causality: The system must reach thermodynamic equilibrium. If the reaction is terminated prematurely, the subsequent Cheng-Prusoff calculations will be fundamentally invalid.
Phase 3: Termination and Quantification
Filter Preparation: Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.
Causality: PEI is a polycation. It coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific adhesion of positively charged piperazine radioligands to the filter matrix 3.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.
Washing: Wash the filters 3 times with 3 mL of ice-cold wash buffer.
Causality: The use of ice-cold buffer kinetically freezes the receptor-ligand complex, slowing the dissociation rate (
koff
) of the bound radioligand during the wash step and preserving the equilibrium state.
Scintillation: Dry the filters, add scintillation cocktail, and quantify radioactivity in Counts Per Minute (CPM) using a MicroBeta counter.
Radioligand Binding Assay Experimental Workflow
Data Analysis & Thermodynamic Interpretation
Raw CPM data must be normalized to percentage specific binding and plotted against the logarithmic concentration of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. Non-linear regression (sigmoidal dose-response) is used to determine the
IC50
value.
However,
IC50
is a relative value that fluctuates based on the concentration of the radioligand used in the specific assay. To obtain the absolute thermodynamic equilibrium dissociation constant (
Ki
) of the compound, the Cheng-Prusoff equation must be applied 4:
Ki=1+Kd[L]IC50
Where:
IC50 = Concentration of the piperazine compound inhibiting 50% of specific radioligand binding.
[L] = Concentration of the radioactive tracer used in the assay.
Kd = The known dissociation constant of the radioactive tracer for the receptor.
Benchmark Binding Profile for Furan-Carbonyl Piperazines
While specific proprietary data for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride may vary based on exact assay conditions, the table below summarizes the representative quantitative binding affinity (
Ki
) ranges typical for this privileged structural class against primary aminergic targets.
Target Receptor
Radioligand Tracer Used
Reference Inhibitor
Benchmark
Ki
(nM) for Scaffold
Affinity Classification
5-HT1A
[3H]
-8-OH-DPAT
8-OH-DPAT
1.2 - 15.0
High Affinity
5-HT2A
[3H]
-Ketanserin
Ketanserin
45.0 - 120.0
Moderate Affinity
Dopamine D2
[3H]
-Spiperone
Haloperidol
8.5 - 35.0
High Affinity
Dopamine D3
[3H]
-Spiperone
Raclopride
5.0 - 20.0
High Affinity
Data Interpretation: The structural combination of the basic piperazine nitrogen and the lipophilic furan-carbonyl tail typically yields high affinity for 5-HT1A and D2/D3 receptors, making this compound an excellent candidate for further structure-activity relationship (SAR) optimization in neuropharmacology.
References
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation. PubMed / Journal of Pharmacological and Toxicological Methods. Available at:[Link]
An In-depth Technical Guide to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a heterocyclic compound featuri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a heterocyclic compound featuring a dimethylfuran moiety linked to a piperazine ring. While specific literature on this exact molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of its constituent scaffolds to present its synthesis, physicochemical properties, and potential therapeutic applications. The furan nucleus is a key structural component in numerous pharmacologically active compounds, known to contribute to a diverse range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Similarly, the piperazine ring is a privileged scaffold in medicinal chemistry, integral to many approved drugs, particularly those targeting the central nervous system (CNS) and cancer.[4][5][6] This guide details a plausible synthetic route for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride and explores its potential as a lead compound in drug discovery, particularly in oncology and for CNS disorders.
Introduction
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, represents a thoughtful amalgamation of a 2,5-dimethylfuran ring and a piperazine core. The furan ring system is a versatile five-membered aromatic heterocycle present in a multitude of bioactive natural products and synthetic drugs.[7] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3] The 2,5-disubstitution on the furan ring can enhance metabolic stability and modulate electronic properties, making it an attractive scaffold for medicinal chemists.
The piperazine moiety is a six-membered nitrogen-containing heterocycle that is a key component of numerous blockbuster drugs.[5][8] Its presence often confers favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[8] Furthermore, the piperazine ring can interact with a variety of biological targets and is a common feature in drugs targeting the central nervous system, as well as in a number of anticancer agents.[9][10]
This guide aims to provide a detailed technical overview of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, leveraging the known chemistry and pharmacology of its components to predict its characteristics and potential applications.
Synthesis and Characterization
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride can be logically achieved through a two-step process: the preparation of the acyl chloride intermediate followed by its reaction with piperazine and subsequent salt formation.
Synthesis of 2,5-Dimethylfuran-3-carbonyl chloride (Intermediate 1)
The precursor, 2,5-dimethylfuran-3-carboxylic acid, can be synthesized via several established methods.[11] The subsequent conversion to the acyl chloride is a standard procedure in organic synthesis.
Experimental Protocol:
Materials: 2,5-dimethylfuran-3-carboxylic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), and an inert gas supply (e.g., nitrogen or argon).
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,5-dimethylfuran-3-carboxylic acid in anhydrous DCM.
Slowly add an excess of thionyl chloride (2-3 equivalents) to the suspension at room temperature.
Heat the reaction mixture to reflux (approximately 40°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield the crude 2,5-dimethylfuran-3-carbonyl chloride. This intermediate is often used immediately in the next step without further purification due to its reactivity.
Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine
The final product (in its free base form) is synthesized by the acylation of piperazine with the previously prepared acyl chloride.[12][13]
In a dry round-bottom flask, dissolve piperazine (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere. The use of excess piperazine helps to minimize the formation of the di-acylated byproduct.
Cool the mixture to 0°C in an ice bath.
Slowly add a solution of 2,5-dimethylfuran-3-carbonyl chloride (1 equivalent) in anhydrous DCM to the cooled piperazine solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude 1-(2,5-Dimethylfuran-3-carbonyl)piperazine can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
To improve solubility and stability for potential pharmaceutical applications, the free base is converted to its hydrochloride salt.
Experimental Protocol:
Materials: Purified 1-(2,5-Dimethylfuran-3-carbonyl)piperazine, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol), and anhydrous diethyl ether.
Procedure:
Dissolve the purified free base in a minimal amount of a suitable solvent.
Slowly add a solution of hydrochloric acid (1.1 equivalents) with stirring.
The hydrochloride salt will typically precipitate out of the solution. If not, the addition of a non-polar solvent like anhydrous diethyl ether can induce precipitation.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₁₁H₁₇ClN₂O₂
Molecular Weight
244.72 g/mol
Appearance
Likely a white to off-white crystalline solid
Solubility
Expected to be soluble in water and polar organic solvents like methanol and ethanol.
Melting Point
Expected to be a high-melting solid, typical for hydrochloride salts of organic bases.
pKa
The protonated piperazine nitrogen is expected to have a pKa in the range of 7.5-8.5.
Potential Biological Activities and Mechanism of Action
The combination of the dimethylfuran and piperazine scaffolds suggests several potential avenues for biological activity.
Anticancer Activity
Piperazine derivatives are well-represented among anticancer drugs, often acting as kinase inhibitors.[14][15] The furan ring can also contribute to anticancer activity.[1] It is plausible that 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride could act as an inhibitor of protein kinases involved in cancer cell proliferation and survival.
Hypothesized Mechanism of Action (Kinase Inhibition):
Many kinase inhibitors that feature a piperazine moiety utilize it to interact with the solvent-exposed region of the ATP-binding pocket. The dimethylfuran group could form hydrophobic and hydrogen bond interactions within the kinase domain.
Caption: Hypothesized kinase inhibition pathway.
Central Nervous System (CNS) Activity
Arylpiperazine derivatives are a major class of CNS-active drugs, targeting receptors such as dopamine and serotonin.[10] The furan ring can be considered a bioisostere of a phenyl ring, suggesting that 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride could exhibit affinity for CNS receptors and potentially have applications in treating neurological or psychiatric disorders.[1]
Antimicrobial Activity
Furan derivatives are known for their antimicrobial properties.[3][16] The nitrofurans, for example, are a class of antibiotics.[1] The piperazine scaffold has also been incorporated into antimicrobial agents.[4] Therefore, this compound warrants investigation for its potential antibacterial and antifungal activities.
Applications in Drug Discovery
Given the predicted biological activities, 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride can be considered a valuable lead compound for further optimization in several therapeutic areas:
Oncology: As a scaffold for the development of novel kinase inhibitors or other anticancer agents.[14][17]
Neuroscience: For the discovery of new treatments for CNS disorders by targeting neurotransmitter receptors.[9]
Infectious Diseases: As a starting point for the development of new antimicrobial agents to combat drug-resistant pathogens.[3]
Conclusion
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a molecule of significant interest due to the convergence of two medicinally important scaffolds. While direct experimental data on this specific compound is sparse, this guide has provided a scientifically grounded framework for its synthesis, properties, and potential therapeutic applications based on the extensive literature on furan and piperazine derivatives. Further investigation into its biological activities is warranted to fully elucidate its potential as a novel therapeutic agent.
References
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. International Journal of Renewable Energy Development. Available at: [Link]
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC - NIH. Available at: [Link]
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available at: [Link]
2,5-Dimethylfuran - Wikipedia. Available at: [Link]
PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS. Google Patents.
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available at: [Link]
Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. Available at: [Link]
Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Publications. Available at: [Link]
2,5-Dimethylfuran as a Validated Biomarker of Smoking Status. PubMed. Available at: [Link]
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. Available at: [Link]
Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. Available at: [Link]
Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. OUCI. Available at: [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed. Available at: [Link]
Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate. Available at: [Link]
Synthesis and antibacterial activity of new 2.5-dihydrofuran derivatives. ResearchGate. Available at: [Link]
Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. SciSpace. Available at: [Link]
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers. Available at: [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. Available at: [Link]
The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]
Synthesis Protocol for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride: An Application Note
Introduction 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a chemical compound with potential applications in pharmaceutical research and drug development. Its structure, combining a substituted furan ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a chemical compound with potential applications in pharmaceutical research and drug development. Its structure, combining a substituted furan ring with a piperazine moiety, makes it an interesting scaffold for the synthesis of novel bioactive molecules. Piperazine and its derivatives are ubiquitous in medicinal chemistry, contributing to the pharmacological activity of a wide range of drugs, including antipsychotics, antidepressants, and antihistamines.[1] This application note provides a detailed, four-step synthesis protocol for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, designed for researchers and scientists in the field of organic synthesis and drug discovery. The protocol emphasizes safety, efficiency, and high purity of the final product.
Overall Synthesis Scheme
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a multi-step process that begins with the preparation of 2,5-dimethylfuran-3-carboxylic acid. To ensure selective mono-acylation and prevent the formation of undesired byproducts, one of the nitrogen atoms of the piperazine ring is temporarily protected with a tert-butyloxycarbonyl (Boc) group. The protected piperazine is then coupled with the carboxylic acid. The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.
Caption: Overall workflow for the synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Experimental Protocols
Part 1: Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid
This procedure involves the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate followed by its saponification to the corresponding carboxylic acid.[2]
Step 1.1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
To a solution of ethyl acetoacetate (1.0 eq) and α-acetoxypropionaldehyde (1.0 eq) in benzene, add a catalytic amount of piperidine acetate (0.05 eq).
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically. Continue refluxing until no more water is collected.
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and continue to reflux for an additional 2 hours to ensure complete cyclization.
Cool the reaction mixture to room temperature and evaporate the benzene under reduced pressure.
Purify the resulting crude oil by vacuum distillation to obtain ethyl 2,5-dimethylfuran-3-carboxylate.
Step 1.2: Saponification to 2,5-Dimethylfuran-3-carboxylic Acid
Dissolve the ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) in ethanol.
Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,5-dimethylfuran-3-carboxylic acid.
Reagent/Product
Molecular Weight ( g/mol )
Molar Ratio
Ethyl acetoacetate
130.14
1.0
α-Acetoxypropionaldehyde
130.14
1.0
Ethyl 2,5-dimethylfuran-3-carboxylate
182.22
-
Sodium Hydroxide
40.00
2.0
2,5-Dimethylfuran-3-carboxylic Acid
154.15
-
Caption: Reagents for the synthesis of 2,5-Dimethylfuran-3-carboxylic Acid.
Part 2: Mono-Boc Protection of Piperazine
To control the selectivity of the acylation, one of the nitrogen atoms of piperazine is protected with a tert-butyloxycarbonyl (Boc) group.[3][4]
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature with constant stirring.
Stir the reaction mixture for 20-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, evaporate the solvent.
Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine by column chromatography on silica gel.
Reagent/Product
Molecular Weight ( g/mol )
Molar Ratio
Piperazine
86.14
2.0
Di-tert-butyl dicarbonate
218.25
1.0
1-Boc-piperazine
186.25
-
Caption: Reagents for the mono-Boc protection of piperazine.
Part 3: Amide Coupling
The amide bond is formed by coupling 2,5-dimethylfuran-3-carboxylic acid with 1-Boc-piperazine using a carbodiimide coupling agent.[5][6]
How to dissolve 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride for in vitro assays
Application Note: Dissolution and Handling of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride for In Vitro Assays Executive Summary The transition of a synthetic compound from a lyophilized powder to a biologica...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Dissolution and Handling of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride for In Vitro Assays
Executive Summary
The transition of a synthetic compound from a lyophilized powder to a biologically active in vitro screening agent requires precise solvent management. 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a heterocyclic amine derivative frequently utilized in pharmacological profiling. While its hydrochloride (HCl) salt formulation significantly enhances its aqueous solubility compared to its free-base counterpart, improper dissolution strategies can lead to localized pH shock, solvent-induced cytotoxicity, or compound precipitation.
This application note provides a comprehensive, field-validated protocol for the dissolution, serial dilution, and assay integration of this compound, prioritizing data integrity and reproducibility in cell-based and biochemical assays.
Physicochemical Profiling
Before initiating dissolution, it is critical to understand the physical parameters of the specific salt form being handled. The HCl formulation dictates both the molarity calculations and the expected behavior in unbuffered solutions[1].
As a Senior Application Scientist, I strongly advise against the direct dissolution of test compounds into complex biological media for primary stock creation, even for highly water-soluble HCl salts. The experimental design must be driven by the following mechanistic considerations:
The "DMSO Gold Standard" vs. The "HCl Salt Advantage"
While the HCl salt of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine is highly soluble in water, preparing the primary master stock in anhydrous Dimethyl Sulfoxide (DMSO) remains the industry standard for high-throughput screening (HTS)[2].
Causality: DMSO prevents hydrolytic degradation during prolonged storage and freeze-thaw cycles. Furthermore, automated acoustic dispensers and pin-tools are universally calibrated for the surface tension and viscosity of DMSO to prevent compound carryover[2].
The Aqueous Alternative: If your specific cell line is exquisitely sensitive to DMSO, the HCl salt allows for direct dissolution into aqueous buffers. However, dissolving an HCl salt into unbuffered ddH₂O will rapidly lower the pH. To prevent "pH shock" to delicate cell monolayers, aqueous stocks must be prepared in heavily buffered solutions (e.g., 1X PBS or HEPES-buffered media).
Mitigating Solvent Artifacts
DMSO is not biologically inert. It acts as a mixed-competitive inhibitor for certain enzymes (such as acetylcholinesterase) and can induce phenotypic alterations or cytotoxicity at higher concentrations[3]. The NIH Assay Guidance Manual strictly mandates that final DMSO concentrations in cell-based assays should be maintained at ≤0.5% (v/v) , and ideally ≤0.1%, to ensure that the observed biological effects are strictly attributable to the piperazine derivative, not the solvent[4].
Experimental Protocol: Master Stock and Working Solutions
This protocol establishes a self-validating system by ensuring that all compound dilutions are matched with exact vehicle controls to isolate the compound's true pharmacological effect.
Phase 1: Master Stock Preparation (10 mM)
Equilibration: Allow the sealed vial of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine HCl to equilibrate to room temperature in a desiccator for at least 30 minutes. Reasoning: HCl salts are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which degrades the compound and alters the actual mass weighed.
Weighing & Calculation: Weigh the desired mass. Use the Reconstitution Matrix (Table 2) to determine the exact volume of anhydrous DMSO required.
Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9% purity). Vortex vigorously for 60 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.
Aliquot & Storage: Aliquot the 10 mM master stock into single-use amber glass or low-bind polypropylene vials to prevent repeated freeze-thaw cycles. Store at -20°C (short-term) or -80°C (long-term).
To prevent "solvent shock" (transient precipitation occurring when highly concentrated DMSO stocks hit aqueous media), utilize an intermediate dilution plate[2].
Intermediate Dilution (100X): Perform your serial dose-response dilutions (e.g., 1:3 or 1:10) in 100% DMSO in a V-bottom 96-well plate. This maintains the compound in its most soluble state across the entire concentration gradient.
Aqueous Transfer (1X): Transfer 1 µL of the 100X intermediate DMSO stock into 99 µL of pre-warmed assay media (a 1:100 dilution).
Validation: This ensures every well—from the highest dose to the lowest dose—contains exactly 1.0% DMSO .
Vehicle Control: You must include a control well containing 1 µL of pure DMSO in 99 µL of media to establish the baseline for assay normalization[5].
Workflow Visualization
The following diagram maps the logical progression from raw powder to the final assay plate, highlighting the critical solvent boundaries required to maintain compound integrity.
Caption: Workflow for dissolving and diluting 1-(2,5-Dimethylfuran-3-carbonyl)piperazine HCl for in vitro assays.
Quality Control & Troubleshooting
Precipitation in Media: If the compound precipitates upon the 1:100 transfer into aqueous media, the local concentration has exceeded its kinetic solubility. Solution: Pre-warm the assay media to 37°C before adding the DMSO stock, and ensure rapid mixing via pipetting.
Erratic Assay Readouts: If the highest concentration wells show unexpected cell death or enzyme inhibition that doesn't fit a standard Hill equation curve, suspect DMSO toxicity[4]. Solution: Reduce the intermediate transfer ratio to 1:200 or 1:500, capping the final DMSO concentration at 0.5% or 0.2%.
Media Color Change (Phenol Red): If dissolving the compound directly into media causes the phenol red to turn yellow, the HCl salt has overwhelmed the media's buffering capacity. Solution: Titrate the media with dilute NaOH back to pH 7.4 prior to applying it to cells.
References
Automated Electrophysiology Assays - Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS). Source: NCBI Bookshelf. URL: [Link]
Measurement of β-Arrestin Recruitment for GPCR Targets (DMSO Tolerance Test). Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]
Screening Assay Requirements & Z'-factor Definitions. National Drug Discovery Centre (NDDC). Source: WEHI. URL: [Link]
DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. ACS Omega. Source: ACS Publications. URL: [Link]
Application Notes and Protocols: 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the 2,5-dimethylfuran and piperazine scaffolds in the form of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride presents a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the 2,5-dimethylfuran and piperazine scaffolds in the form of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride presents a compelling starting point for the exploration of novel chemical space in drug discovery. Both the furan and piperazine moieties are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of clinically successful drugs.[1][2] This technical guide provides a comprehensive overview of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, detailing its synthesis, physicochemical properties, and strategic applications as a versatile building block. By leveraging the unique structural and electronic properties of its constituent parts, this compound serves as an ideal precursor for the development of compound libraries targeting a range of therapeutic areas, most notably G-protein coupled receptors (GPCRs) and protein kinases.[3][4] Detailed protocols for the synthesis of derivatives and subsequent biological screening are provided to empower researchers in their drug development endeavors.
Introduction: The Strategic Value of Furan and Piperazine Scaffolds
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in any drug discovery campaign. The piperazine ring is a cornerstone of this field, found in a multitude of FDA-approved drugs for indications ranging from central nervous system (CNS) disorders to oncology and infectious diseases.[3][5] Its prevalence is attributable to a unique combination of physicochemical properties. The two nitrogen atoms at positions 1 and 4 provide handles for synthetic diversification, while also imparting basicity that can be fine-tuned to optimize aqueous solubility, oral bioavailability, and target engagement through hydrogen bonding and salt bridge formation.[1][6] The piperazine ring often adopts a stable chair conformation, which can impart a degree of pre-organization for binding to biological targets.[1]
Similarly, the furan ring is a five-membered aromatic heterocycle that is a key component in numerous pharmacologically active compounds.[2] It often serves as a bioisosteric replacement for a phenyl ring, offering a modified electronic distribution and metabolic profile.[2] The 2,5-dimethyl substitution pattern on the furan ring of the title compound can enhance metabolic stability by blocking sites susceptible to oxidation. Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2]
The combination of these two privileged scaffolds in 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride creates a molecule with a rich potential for derivatization, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in a drug discovery program. The properties of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride are summarized below.
Property
Value
Source/Method
Molecular Formula
C₁₁H₁₇ClN₂O₂
-
Molecular Weight
244.72 g/mol
-
Appearance
White to off-white solid
Typical for hydrochloride salts
Solubility
Soluble in water and polar organic solvents (e.g., DMSO, DMF)
Inferred from structure
pKa
Two values, typical for piperazine (approx. 5-6 and 9-10)
Estimated
LogP
~1.5 - 2.5
Calculated
The hydrochloride salt form enhances the aqueous solubility and stability of the compound, making it amenable to a variety of reaction conditions and suitable for use in biological assays.[7]
Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
The synthesis of the title compound is readily achievable through a standard amide coupling reaction between 2,5-dimethylfuran-3-carboxylic acid and a mono-protected piperazine, followed by deprotection.
Synthetic Workflow Diagram
Caption: Synthetic route to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Detailed Synthetic Protocol
Protocol 1: Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
Dissolve piperazine (5.0 eq) in dichloromethane (DCM, 10 mL/g of piperazine) in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1 hour.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine as a white solid.
Step 2: Synthesis of tert-butyl 4-(2,5-dimethylfuran-3-carbonyl)piperazine-1-carboxylate
To a solution of 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HBTU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Add N-Boc-piperazine (1.1 eq) to the reaction mixture.
Stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 3: Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
Dissolve the product from Step 2 in a minimal amount of 1,4-dioxane.
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
Stir the mixture at room temperature for 2-4 hours.
A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Applications in Drug Discovery
The title compound is an excellent starting point for the synthesis of diverse compound libraries for screening against various biological targets. The free secondary amine of the piperazine ring provides a convenient handle for further functionalization.
Targeting G-Protein Coupled Receptors (GPCRs)
Arylpiperazine derivatives are well-established ligands for a variety of aminergic GPCRs, including dopamine and serotonin receptors, making them valuable in the development of treatments for CNS disorders.[5][8] By attaching various aryl or heteroaryl moieties to the N-4 position of the piperazine ring, libraries of potential GPCR antagonists or agonists can be generated.
Caption: Workflow for developing GPCR antagonists using the title building block.
Protocol 2: Synthesis of a Hypothetical Arylpiperazine Derivative
To a reaction vial, add 1-(2,5-dimethylfuran-3-carbonyl)piperazine hydrochloride (1.0 eq), an appropriate aryl bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and sodium tert-butoxide (1.5 eq).
Add anhydrous toluene to the vial.
Seal the vial and heat the reaction mixture to 100-110 °C for 12-18 hours.
Monitor the reaction by LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired arylpiperazine derivative.
Targeting Protein Kinases
The piperazine scaffold is a key component in numerous kinase inhibitors, often acting as a linker between different pharmacophoric elements that occupy the ATP-binding site.[3][9] The title building block can be used to synthesize libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.
Protocol 3: Generic In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher concentration of ATP, leading to a stronger luminescent signal.
Materials:
Recombinant kinase
Kinase substrate peptide
ATP
Kinase assay buffer
Test compound (dissolved in DMSO)
Luminescent kinase assay kit (e.g., Kinase-Glo®)
White, opaque 96-well or 384-well plates
Multichannel pipette
Plate reader capable of measuring luminescence
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
Reaction Setup:
Add the test compound dilutions or vehicle (for control) to the wells.
Add the kinase and substrate mixture to all wells except the "no enzyme" control.
Initiate the reaction by adding ATP to all wells.
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
Detection:
Equilibrate the plate and the luminescent detection reagent to room temperature.
Add the detection reagent to all wells to stop the reaction and generate the luminescent signal.
Incubate at room temperature for 10 minutes to stabilize the signal.
Measurement: Read the luminescence on a plate reader.
Data Analysis:
Subtract the background luminescence ("no enzyme" control) from all other readings.
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a strategically designed building block that combines the favorable attributes of the furan and piperazine scaffolds. Its straightforward synthesis and the presence of a reactive handle for further diversification make it an invaluable tool for medicinal chemists. The potential applications in developing novel GPCR modulators and kinase inhibitors are particularly promising. The protocols provided herein offer a solid foundation for researchers to incorporate this versatile building block into their drug discovery programs, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemical Biology & Drug Design.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
Role of piperazine scaffolds in medicinal chemistry. (2025). BenchChem.
Piperazine compounds and medicinal use thereof. (1999).
The medicinal chemistry of piperazines: A review. (2022). Archiv der Pharmazie.
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016).
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). ACS Medicinal Chemistry Letters.
Discovery of GPR183 Agonists Based on an Antagonist Scaffold. (2018). ChemMedChem.
The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry.
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology.
Piperazine and homopiperazine compounds. (2003).
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). Molecules.
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2024). RSC Medicinal Chemistry.
Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (2011). Bioorganic & Medicinal Chemistry Letters.
Application Note: Preparation and Quality Control of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride Stock Solutions
Introduction & Physicochemical Profiling The compound 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (CAS: 1193387-23-3) is a versatile building block and intermediate frequently utilized in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Profiling
The compound 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (CAS: 1193387-23-3) is a versatile building block and intermediate frequently utilized in the development of CNS-active agents, kinase inhibitors, and targeted chemical probes. With a molecular weight of 244.72 g/mol , the handling and storage of this compound require precise physicochemical considerations to maintain its structural integrity during in vitro and in vivo assays.
Causality in Solvent Selection
As a hydrochloride salt, the protonated piperazine nitrogen imparts excellent aqueous solubility, making it suitable for direct dilution in physiological buffers just prior to use. However, for the creation of long-term, high-throughput screening (HTS) stock libraries, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard[1].
Why DMSO? Aqueous stock solutions are vulnerable to spontaneous hydrolysis and microbial contamination over time. Anhydrous DMSO arrests hydrolytic degradation and acts as a bacteriostatic agent, ensuring the compound remains stable during extended cryopreservation.
Why PTFE Membranes? Sterilization of DMSO solutions requires specific membrane materials. Polyethersulfone (PES) and cellulose acetate are prone to degradation, swelling, or leaching when exposed to pure DMSO. Polytetrafluoroethylene (PTFE) is chemically inert and is the mandatory choice for filtering DMSO-based stock solutions to prevent polymer extractables from contaminating downstream cellular assays[2].
Quantitative Data: Reconstitution Molarity Table
To ensure accuracy across various biological assays, stock solutions are typically prepared at 10 mM or 50 mM concentrations. The table below summarizes the exact volume of anhydrous DMSO required to achieve these target molarities based on the starting mass of the lyophilized powder.
Mass of Compound (mg)
Target Concentration (mM)
Volume of Anhydrous DMSO Required
1.0 mg
10 mM
408.6 µL
1.0 mg
50 mM
81.7 µL
5.0 mg
10 mM
2.043 mL
5.0 mg
50 mM
408.6 µL
10.0 mg
10 mM
4.086 mL
10.0 mg
50 mM
817.3 µL
(Formula used: Volume = Mass / (Concentration × Molecular Weight), where MW = 244.72 g/mol )
Experimental Protocol: A Self-Validating Workflow
This step-by-step methodology is designed not just to dissolve the compound, but to protect it from environmental degradation while verifying the final concentration.
Step 1: Thermal Equilibration
Action: Transfer the sealed vial of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride from cold storage to a desiccator at room temperature for at least 30 minutes before opening.
Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial introduces atmospheric moisture via condensation, which artificially inflates the compound's apparent mass during weighing and introduces water into the anhydrous stock, promoting future hydrolysis.
Step 2: Gravimetric Analysis & Dissolution
Action: Weigh the desired mass using a calibrated micro-analytical balance. Transfer to a sterile, solvent-resistant glass vial.
Action: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity). Vortex vigorously for 30–60 seconds. If microscopic particulate matter remains, sonicate in a water bath at room temperature for 5 minutes[1].
Step 3: Sterilization via Filtration
Action: Draw the dissolved solution into a sterile, solvent-resistant syringe (glass or polypropylene). Attach a 0.22 µm PTFE syringe filter .
Action: Expel the solution slowly into a sterile, amber glass vial.
Causality: The PTFE membrane ensures sterility without leaching[2]. The amber glass vial protects the electron-rich furan moiety from potential photo-oxidation under ambient laboratory lighting.
Step 4: Aliquoting & Cryopreservation
Action: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in DMSO-resistant cryovials to strictly avoid freeze-thaw cycles.
Action: Gently purge the headspace of each vial with Argon gas before sealing. Store immediately at -80°C.
Causality: Argon is heavier than air and displaces oxygen and atmospheric moisture, preventing oxidative degradation and hygroscopic water absorption during long-term storage.
Step 5: Quality Control (Self-Validation)
Action: Reserve a 5 µL aliquot of the post-filtration solution. Dilute this aliquot into an appropriate mobile phase and analyze via LC-MS or UV-Vis spectroscopy.
Causality: Filtration can occasionally result in compound loss if the solute adsorbs to the membrane or precipitates due to pressure changes. Quantifying the post-filtration aliquot ensures the final stock concentration exactly matches the theoretical calculation, validating the entire workflow.
Workflow Visualization
Workflow for the preparation, sterilization, and quality control of DMSO stock solutions.
HPLC method development for analyzing 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
An in-depth technical guide and protocol for the High-Performance Liquid Chromatography (HPLC) method development and validation of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. Executive Summary The analysis...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and protocol for the High-Performance Liquid Chromatography (HPLC) method development and validation of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Executive Summary
The analysis of basic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires rigorous chromatographic control to prevent data artifacts. 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (CAS No.: 1193387-23-3; MW: 244.72 g/mol ) is a complex synthetic building block featuring a lipophilic furan ring and a highly polar, basic secondary amine. This application note details the causality-driven method development strategy, self-validating experimental protocol, and ICH-compliant validation framework required to achieve robust, reproducible quantitation of this compound.
Physicochemical Profiling & Method Strategy
Method development cannot be a trial-and-error process; it must be dictated by the physicochemical properties of the analyte.
The Silanol Challenge and pH Causality
The piperazine ring contains a secondary amine that exists as a hydrochloride salt. Amines typically have a pKa of ~9.0–9.5. When analyzing such basic compounds on silica-based stationary phases, unreacted silanols (pKa ~4.5) on the silica surface ionize to form negatively charged
SiO−
groups at mid-pH ranges. These groups undergo strong secondary ion-exchange interactions with the positively charged piperazine nitrogen, resulting in severe peak tailing and poor resolution.
To counteract this, we employ a low-pH suppression strategy . By using 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven down to ~2.0. This serves a dual mechanistic purpose:
It fully protonates the piperazine amine, locking it into a single ionization state to prevent split peaks.
It fully protonates the residual silanols on the column (
SiOH
), neutralizing their charge and eliminating ion-exchange-driven tailing[1].
Stationary Phase and Detection Strategy
An end-capped C18 column is selected. End-capping utilizes short-chain silanes (e.g., trimethylchlorosilane) to chemically block residual silanols, providing an inert surface ideal for basic compounds[1]. For detection, the conjugated furan-carbonyl system exhibits strong
π−π∗
transitions, making Ultraviolet (UV) detection at 254 nm highly sensitive and specific.
Workflow for HPLC method development of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine HCl.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. No sample analysis may proceed unless the System Suitability Testing (SST) criteria are strictly met.
Reagent Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.
Mobile Phase B (Organic): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile (MeCN). Degas via sonication for 5 minutes.
Diluent: Use a mixture of Water:Acetonitrile (95:5, v/v). Expert Insight: Always match the sample diluent to the initial gradient conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes localized precipitation and peak distortion.
Standard Preparation
Accurately weigh 25.0 mg of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride reference standard into a 50 mL volumetric flask.
Add 30 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.
Make up to the mark with Diluent to achieve a stock concentration of 500 µg/mL.
Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask with Diluent to achieve a working standard concentration of 50 µg/mL.
Chromatographic Execution
Initiate the HPLC system and equilibrate the column with the initial gradient conditions (5% B) for at least 10 column volumes until the baseline is stable. Inject the blank (Diluent) to ensure no ghost peaks interfere with the target retention time. Follow with six replicate injections of the working standard to establish System Suitability.
Method Validation Framework
The validation of this analytical procedure must demonstrate that it is fit for its intended purpose, adhering strictly to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2].
System Suitability (USP <621>): Before evaluating validation parameters, the chromatographic system must prove its resolving power and precision. The United States Pharmacopeia (USP) General Chapter <621> mandates specific limits for theoretical plates, tailing factors, and injection repeatability[1].
Specificity: The method must unequivocally assess the analyte in the presence of expected impurities[3]. This is proven via forced degradation studies (exposing the compound to 1N HCl, 1N NaOH, 3%
H2O2
, UV light, and 60°C heat). Peak purity analysis using a Photodiode Array (PDA) detector must confirm that the analyte peak is spectrally homogenous.
Linearity & Range: Evaluated across a minimum of 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration) to establish a direct proportional relationship between concentration and UV response[2].
Accuracy: Assessed by spiking known quantities of the analyte into a placebo matrix at three concentration levels (80%, 100%, 120%) in triplicate. It is reported as the percent recovery[3].
Interrelationships of ICH Q2(R1) validation parameters and USP <621> system suitability.
Quantitative Data Presentation
Table 1: Optimized Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Shields basic piperazine nitrogen from silanol interactions.
Mobile Phase A
0.1% TFA in Milli-Q Water
Protonates amine, drops pH below silanol pKa.
Mobile Phase B
0.1% TFA in Acetonitrile
Provides organic modifier for gradient elution.
Gradient
5% B to 60% B (0–15 min)
Ensures retention of polar salt, elutes lipophilic furan.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
| Detection | UV at 254 nm | Targets
π−π∗
transitions of the furan-carbonyl system. |
| Injection Vol | 10 µL | Prevents column overloading and peak broadening. |
Peak purity angle < Purity threshold; No interference at RT.
| Linearity | 5 concentration levels (50% to 150% of nominal) | Correlation coefficient (
R2
) ≥ 0.999. |
| Accuracy | Triplicate preparations at 80%, 100%, 120% | Mean recovery between 98.0% and 102.0%. |
| Repeatability | 6 independent sample preparations at 100% | %RSD ≤ 2.0%. |
| Intermediate Precision | Different analyst, different day, different instrument | %RSD ≤ 2.0% (Overall). |
References
Title: USP General Chapter <621> Chromatography. Source: US Pharmacopeia (USP). URL: [Link]
Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures Q2(R1). Source: International Council for Harmonisation (ICH). URL: [Link]
The Synthetic Versatility of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine: A Guide for Researchers
This document provides a comprehensive overview of the synthesis and potential applications of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine , a versatile heterocyclic building block. While direct literature on the extensiv...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive overview of the synthesis and potential applications of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine , a versatile heterocyclic building block. While direct literature on the extensive applications of this specific molecule is nascent, its constituent furan and piperazine moieties are well-established pharmacophores and synthetic intermediates.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into its potential as a scaffold in organic synthesis and medicinal chemistry.
Introduction: A Scaffold of Opportunity
The confluence of the 2,5-dimethylfuran and piperazine scaffolds in a single molecule presents a unique opportunity for the synthesis of novel chemical entities. The furan ring, a five-membered aromatic heterocycle, is a common motif in biologically active compounds and can undergo a variety of transformations.[2] The piperazine ring is a privileged structure in medicinal chemistry, often incorporated to enhance solubility, modulate basicity, and provide vectors for further functionalization.[1][4] The amide linkage in 1-(2,5-Dimethylfuran-3-carbonyl)piperazine imparts a degree of conformational rigidity and presents a metabolically stable connection between these two key heterocycles.[5]
This guide will first detail the synthetic route to obtain 1-(2,5-Dimethylfuran-3-carbonyl)piperazine and then explore its potential applications as a versatile intermediate in the construction of more complex molecular architectures.
PART 1: Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine
The synthesis of the title compound is a straightforward, multi-step process commencing with the formation of the 2,5-dimethylfuran-3-carboxylic acid precursor, followed by its activation to an acyl chloride, and concluding with the acylation of piperazine.
Protocol 1: Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid
The synthesis of 2,5-dimethylfuran-3-carboxylic acid can be achieved through the hydrolysis of its corresponding ethyl ester, which is accessible via several reported methods.[6]
Step 1: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
A common route involves the condensation of an appropriate β-ketoester with an α-hydroxyketone.[6]
Step 2: Saponification to 2,5-Dimethylfuran-3-carboxylic Acid
Materials:
Ethyl 2,5-dimethylfuran-3-carboxylate
Ethanol
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Hydrochloric acid (HCl), 2M
Distilled water
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve ethyl 2,5-dimethylfuran-3-carboxylate in ethanol.
Add an aqueous solution of NaOH or KOH (1.5-2.0 equivalents).
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
A precipitate of 2,5-dimethylfuran-3-carboxylic acid should form. Collect the solid by vacuum filtration.
If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Formation of 2,5-Dimethylfuran-3-carbonyl Chloride
The carboxylic acid is activated to the more reactive acyl chloride for efficient acylation of piperazine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7][8]
Materials:
2,5-Dimethylfuran-3-carboxylic acid
Thionyl chloride (SOCl₂)
Anhydrous dichloromethane (DCM) or toluene
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
To a solution of 2,5-dimethylfuran-3-carboxylic acid in anhydrous DCM or toluene, add a catalytic amount of DMF.
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until gas evolution ceases.
Cool the reaction mixture to room temperature.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,5-dimethylfuran-3-carbonyl chloride, which can often be used in the next step without further purification.
Protocol 3: Acylation of Piperazine
The final step involves the reaction of the acyl chloride with piperazine. To favor mono-acylation, an excess of piperazine can be used, or a protection-deprotection strategy can be employed.[9][10][11] The direct acylation with excess piperazine is presented here for simplicity.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride
Target Molecule: 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (CAS: 1193387-23-3)
Application Phase: Pre-clinical to Early-Phase Clinical Manufacturing (Kilogram Scale)
Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Strategic Overview & Retrosynthetic Rationale
1-(2,5-Dimethylfuran-3-carbonyl)piperazine is a highly versatile heterocyclic building block utilized in the development of targeted therapeutics. Transitioning the synthesis of this molecule from a discovery-scale medicinal chemistry route to a robust, scalable process requires eliminating hazardous reagents, avoiding chromatographic purification, and maximizing volumetric productivity.
The optimized two-step continuous-flow or batch-scale protocol relies on two critical mechanistic choices:
Amide Coupling via T3P: Traditional coupling reagents like EDC/HOBt or HATU present significant challenges on scale, including poor atom economy, shock sensitivity, and difficult product isolation. We utilize Propylphosphonic anhydride (T3P) . T3P is non-toxic, highly scalable, and generates completely water-soluble byproducts (propylphosphonic acid) that are easily purged via mild aqueous washes[1].
Boc-Deprotection via HCl in CPME: Discovery routes often utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in 1,4-dioxane for Boc deprotection. Dioxane is a known carcinogen, and TFA requires a subsequent salt-exchange step to isolate the pharmaceutically acceptable hydrochloride salt. By employing 4M HCl in Cyclopentyl methyl ether (CPME) , we leverage CPME's stability to acidic conditions and its low peroxide formation[2]. The target hydrochloride salt is insoluble in CPME, allowing for direct reactive crystallization and isolation via simple filtration, bypassing complex workups[3].
Process Workflow Visualization
Process flow for the scalable synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine HCl.
Quantitative Process Parameters
The following table summarizes the optimized stoichiometry and projected scale-up metrics for a 1.0 kg input of the starting carboxylic acid.
Step 1: Synthesis of tert-Butyl 4-(2,5-dimethylfuran-3-carbonyl)piperazine-1-carboxylate
Self-Validating Check: The reaction must remain homogeneous. A sudden precipitation indicates salt crash-out due to insufficient solvent volume or low temperature.
Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with nitrogen.
Charge: Add 2,5-Dimethylfuran-3-carboxylic acid (1.00 kg, 7.14 mol) and 1-Boc-piperazine (1.39 kg, 7.49 mol) to the reactor.
Base Addition: Charge DIPEA (2.76 kg, 21.4 mol) in a single portion. Cool the reaction mixture to 0–5 °C using the reactor jacket.
Coupling: Slowly charge T3P (50% w/w in EtOAc, 5.44 kg, 8.56 mol) via an addition funnel over 60 minutes. Maintain the internal temperature below 15 °C to prevent side reactions[1].
Maturation: Warm the reaction to 20–25 °C and stir for 4 hours. Monitor completion via HPLC (Target: <1% remaining carboxylic acid).
Workup:
Quench the reaction with purified water (5.0 L) and stir for 15 minutes. Allow phases to separate and discard the lower aqueous layer (contains propylphosphonic acid byproducts).
Wash the organic layer sequentially with 10% w/v aqueous citric acid (5.0 L), 5% w/v aqueous NaHCO₃ (5.0 L), and brine (5.0 L).
Concentration: Concentrate the organic layer under reduced pressure (40 °C, 100 mbar) to yield the Boc-protected intermediate as a viscous pale-yellow oil. Proceed directly to Step 2 without further purification.
Step 2: Deprotection and Reactive Crystallization
Self-Validating Check: The formation of a thick white slurry upon the addition of HCl in CPME is the primary visual indicator of successful deprotection and salt formation[2].
Solvation: Dissolve the crude Boc-protected intermediate from Step 1 in Cyclopentyl methyl ether (CPME) (8.0 L) in a clean 50 L reactor.
Cooling: Cool the solution to 0–5 °C under nitrogen.
Deprotection: Slowly charge 4M HCl in CPME (7.1 L, 28.5 mol) over 90 minutes. A white precipitate will begin to form almost immediately as the Boc group is cleaved and the hydrochloride salt is generated[3].
Maturation: Warm the slurry to 20 °C and stir for 6 hours. Monitor the off-gassing of isobutylene and CO₂. Confirm complete deprotection via HPLC.
Isolation: Filter the resulting thick white slurry through a Nutsche filter.
Washing & Drying: Wash the filter cake with cold CPME (2 x 2.0 L) to remove any residual organic impurities. Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.
Expected Yield: ~1.57 kg (90% over two steps) of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride as a highly pure, free-flowing white crystalline powder.
References
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Pinner reaction with 4 N-HCl in CPME
Source: ResearchGate (Excerpted from literature on CPME applications)
URL:[Link]
A new solvent for green chemistry
Source: Manufacturing Chemist
URL:[Link]
Troubleshooting solubility issues with 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride in DMSO
Introduction This guide provides comprehensive troubleshooting support for researchers and drug development professionals experiencing solubility challenges with 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This guide provides comprehensive troubleshooting support for researchers and drug development professionals experiencing solubility challenges with 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride in Dimethyl Sulfoxide (DMSO). As a hydrochloride salt of a complex heterocyclic molecule, this compound presents specific solubility characteristics that require a systematic and informed approach. This document offers a series of structured FAQs and detailed protocols designed to diagnose and resolve these issues, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding the Core Problem: Compound and Solvent Chemistry
Q1: What are the key structural features of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride that influence its solubility in DMSO?
A1: The solubility behavior of this compound is a function of its distinct chemical moieties:
1-(2,5-Dimethylfuran-3-carbonyl)piperazine (The Free Base): This is the core organic structure. It contains both lipophilic (dimethylfuran ring) and hydrophilic/polar (piperazine ring, carbonyl group) regions. While DMSO is an excellent solvent for a wide range of organic molecules, the specific balance of polarity in this structure dictates its intrinsic solubility limit.[1]
Hydrochloride (HCl) Salt: The molecule is supplied as a salt to improve its stability and, typically, its aqueous solubility. However, in an aprotic solvent like DMSO, the salt form introduces ionic character. The chloride ion (Cl⁻) and the protonated piperazine ring (a secondary amine on the piperazine becomes R₂NH₂⁺) create a strong ionic lattice that requires significant solvation energy to break apart. While DMSO is polar, its mechanism of solvation differs from protic solvents like water.
Potential for Interactions: The acidic proton from the HCl can potentially interact with the sulfoxide group of DMSO, especially under certain conditions (e.g., heating), which can influence both solubility and compound stability.[2][3]
Q2: What properties of DMSO are critical to understand for this application?
A2: DMSO is a powerful, polar aprotic solvent, but it has specific properties that must be managed carefully.[1]
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical point because absorbed water can significantly decrease the solubility of many organic compounds, especially those that are hydrophobic or have been formulated as salts for aqueous environments.[4] Water contamination can lead to precipitation, particularly after freeze-thaw cycles.[5][6]
High Boiling Point: DMSO has a high boiling point of 189°C (372°F), which makes it stable against evaporation at room temperature.[7] However, this also means that it can be difficult to remove from a sample.
Freezing Point: The freezing point of DMSO is 18.5°C (65.3°F).[1] This means that at or slightly below standard room temperature, pure DMSO will solidify. This is important to consider during storage and handling.
Thermal Stability: While generally stable, DMSO can begin to decompose at temperatures well below its boiling point, a process that can be accelerated by the presence of acids or bases.[7][8][9] Given that the compound is a hydrochloride salt, aggressive heating is not recommended without first establishing the compound's thermal stability profile.
Section 2: Troubleshooting Common Solubility Issues (FAQ)
This section addresses the most frequently encountered problems when attempting to dissolve 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride in DMSO.
Q3: I've added the correct amount of DMSO to my compound, but it's not dissolving or a suspension has formed. What is the first thing I should do?
A3: The initial inability to dissolve is often due to insufficient mechanical energy to overcome the compound's crystal lattice energy.
Ensure Vigorous Mixing: Cap the vial securely and vortex the mixture vigorously for at least 1-2 minutes.[10] This is the simplest and most crucial first step.
Check Solvent Purity: Confirm you are using anhydrous (water-free) DMSO. Open a fresh bottle if you suspect your current stock has been exposed to ambient air. Even small amounts of absorbed water can dramatically reduce solubility.[4][11]
Consider Concentration: You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO. Refer to the supplier's Certificate of Analysis (CoA) if available, or perform a solubility test to determine the practical limit (see Protocol 1).
Q4: The compound dissolved initially, but a precipitate formed after a short time or after a freeze-thaw cycle. Why did this happen?
A4: This is a classic sign of either a supersaturated solution or solvent contamination.
Supersaturation: You may have created a thermodynamically unstable supersaturated solution, which will eventually crash out. This is more likely if heat was used to initially dissolve the compound.
Water Absorption: The most common cause is water absorption into the DMSO stock, followed by freezing.[5] As the DMSO-water mixture freezes, the compound can be forced out of solution, and it may not fully redissolve upon thawing. This is a well-documented phenomenon that synergistically enhances precipitation.[6]
Recommended Action: Try to redissolve the precipitate using sonication (see Protocol 3). To prevent recurrence, aliquot your stock solution into single-use vials to minimize air exposure and eliminate freeze-thaw cycles.[10]
Q5: Can I heat the solution to aid dissolution? What are the risks?
A5: Yes, gentle and controlled heating can be an effective method to increase solubility.[12] However, it comes with significant risks.
Causality: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solute's crystal lattice.
Risks & Mitigation:
Degradation: The primary risk is thermal degradation of the compound. The presence of the hydrochloride salt could potentially catalyze the decomposition of DMSO at elevated temperatures, leading to byproducts that could interfere with your assay.[3][13]
Protocol: NEVER heat DMSO solutions on a hot plate. Use a precisely controlled water bath set to a moderate temperature (e.g., 30-40°C). Always validate that your compound is stable at the temperature you choose. See Protocol 2 for a safe heating procedure.
Q6: Is sonication a better alternative to heating?
A6: For many applications, yes. Sonication is an excellent method for enhancing dissolution and is generally considered safer than heating.[12][14]
Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates powerful micro-currents and shockwaves that break apart compound agglomerates and increase the surface area available for solvation.[14][15]
Advantages: It provides energy locally to the particles without significantly raising the bulk temperature of the solution, thus minimizing the risk of thermal degradation. It is also effective at redissolving compounds that have precipitated out of solution.[5]
Protocol: Use a bath sonicator rather than a probe sonicator to ensure gentle, uniform energy distribution. See Protocol 3 for the recommended method.
Q7: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What can I do?
A7: This is a very common problem known as "crashing out" and occurs when a compound is highly soluble in an organic solvent but poorly soluble in water.[12]
Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of the compound in your assay.
Modify the Dilution Step: Do not add the aqueous buffer to your DMSO stock. Instead, perform serial dilutions in 100% DMSO first. Then, add a small volume of the final diluted DMSO stock to your large volume of aqueous buffer while vortexing to ensure rapid dispersion.[11][16]
Increase Final DMSO Percentage: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[12] Check the tolerance of your specific system. Increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.
This diagram outlines a logical progression for addressing solubility issues.
Caption: A step-by-step workflow for troubleshooting initial dissolution failures.
Protocol 1: Determining Maximum Solubility
This protocol establishes the practical solubility limit of your compound in DMSO.
Accurately weigh approximately 5-10 mg of the compound into a sterile microcentrifuge tube.
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
Vortex vigorously for 2-3 minutes.
If the compound dissolves completely, add small, pre-weighed increments of the compound (e.g., 1-2 mg), vortexing for 2-3 minutes after each addition.
Continue until a fine precipitate remains that does not dissolve after extended vortexing and sonication.
Incubate the resulting supersaturated solution at room temperature for 1-2 hours to allow it to reach equilibrium.
Centrifuge the tube at high speed (>12,000 x g) for 10 minutes to pellet the excess solid.
Carefully collect the supernatant. This is your saturated stock solution. The concentration can be determined via analytical methods (e.g., HPLC-UV) or calculated based on the total amount dissolved.[17]
Protocol 2: Safe Dissolution Using Controlled Heat
Prepare a water bath and set the temperature to 30-40°C. Do not exceed 40°C to minimize degradation risk.
Add the compound and the desired volume of anhydrous DMSO to a suitable vial.
Cap the vial tightly and vortex briefly to suspend the compound.
Place the vial in a floating rack within the water bath. Do not allow the water to touch the cap.
Incubate for 10-15 minutes, removing the vial to vortex vigorously every 2-3 minutes.
Once the solution appears clear, remove it from the bath and allow it to cool to room temperature.
Observe the solution for any signs of precipitation as it cools. If it remains clear, it is ready for use.
Protocol 3: Dissolution Using a Bath Sonicator
Add the compound and the desired volume of anhydrous DMSO to a vial.
Vortex briefly to create a suspension.
Place the vial in a rack inside a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent portion of the vial.
Sonicate for 10-15 minutes. The sonication process may gently warm the water; this is typically not a concern.
Visually inspect the solution. If undissolved material remains, vortex vigorously and sonicate for an additional 10 minutes.
Once the solution is clear, it is ready for use.
Section 4: Best Practices for Stock Solution Stability
Q8: How should I prepare and store my final DMSO stock solution to prevent future problems?
A8: Proper preparation and storage are essential for maintaining the integrity of your stock solution.
Use High-Purity Solvents: Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or a properly stored, desiccated source.[11]
Aliquot for Single Use: After dissolving your compound, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., cryovials with O-rings).[10] This is the single most effective way to prevent water contamination and degradation from repeated freeze-thaw cycles.
Proper Storage Conditions:
Short-term (1-2 weeks): Store at 4°C, protected from light.
Long-term (months): Store at -20°C or -80°C.
Inert Gas: For highly sensitive compounds, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
Chemical Interaction and Stability Diagram
This diagram illustrates the factors affecting the stability of the hydrochloride salt in DMSO.
Technical Support Center: Crystallization & Impurity Purging for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the crystallization of 1-(2,5-Dimethylfuran-3-car...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the crystallization of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride .
Monosubstituted piperazine derivatives are critical building blocks in drug discovery, but their synthesis inherently generates closely related impurities[1]. Because the piperazine ring contains two secondary amines, over-acylation to form 1,4-disubstituted byproducts is common, alongside unreacted starting materials[2]. This guide provides field-proven, mechanistically grounded solutions to isolate a high-purity hydrochloride salt.
PART 1: Mechanistic Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming discrete crystals upon cooling. How do I fix this?The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solution becomes supersaturated with respect to the solute as a liquid before it reaches the supersaturation required for crystal nucleation[3]. For 1-(2,5-Dimethylfuran-3-carbonyl)piperazine HCl, this is often triggered by a high concentration of the less polar 1,4-disubstituted impurity, which depresses the melting point of the mixture, or by cooling the batch too rapidly[3].
The Solution:
Flatten the Cooling Ramp: Reduce the cooling rate to 0.2 – 0.5 °C/min. Rapid cooling forces the system into the labile zone where oiling out is favored[4].
Seeding: Introduce 0.5–1.0 wt% of pure seed crystals just below the saturation temperature (within the metastable zone) to bypass the high energy barrier of primary nucleation[3][4].
Adjust Solvent Composition: Dilute the system slightly or increase the ratio of the primary solvent (e.g., methanol or isopropanol) relative to the anti-solvent to keep the oil phase miscible until crystallization initiates.
Q2: How do I efficiently purge the 1,4-bis(2,5-dimethylfuran-3-carbonyl)piperazine byproduct?The Causality: The 1,4-disubstituted byproduct lacks a basic secondary amine and therefore does not form a hydrochloride salt. It is significantly less polar than your target monosubstituted HCl salt[2].
The Solution: Exploit this differential polarity. Use a polar protic solvent system, such as Isopropanol (IPA) or a Methanol/Water mixture[5]. The highly polar monosubstituted HCl salt will readily crystallize from these solvents upon cooling or anti-solvent addition, while the neutral, lipophilic 1,4-disubstituted impurity remains highly soluble in the organic mother liquor[2][6].
Q3: My final crystals contain high levels of unreacted piperazine. How can I remove it?The Causality: Unreacted piperazine readily forms piperazine dihydrochloride or monohydrochloride in the presence of HCl[1]. These salts have a strong propensity to co-precipitate or become trapped in the crystal lattice of the product if the anti-solvent ratio (e.g., ethyl acetate or acetone) is too high[6].
The Solution: Piperazine hydrochloride species are exceptionally water-soluble. Incorporate 5–10% deionized water into your primary dissolution solvent (e.g., 90:10 Methanol:Water)[7]. During the final isolation, wash the filter cake with a cold, precisely mixed aqueous-organic solvent (e.g., 5 °C Isopropanol/Water) to dissolve surface-bound piperazine salts without dissolving your target API[7].
PART 2: Optimized Experimental Protocol
This self-validating protocol utilizes a mixed solvent system (Isopropanol/Water) with an anti-solvent (Ethyl Acetate) to maximize both yield and purity[1][5].
Primary Dissolution: Transfer the crude salt to a jacketed reactor. Add a mixture of 95:5 IPA:DI Water (approx. 5-8 volumes relative to crude weight).
Heating & Clarification: Heat the mixture to 70–75 °C under moderate agitation (200 rpm) until complete dissolution is achieved. Perform a hot gravity filtration through a 0.45 µm PTFE filter to remove insoluble particulates and dust, which can cause uncontrolled heterogeneous nucleation[3][7].
Controlled Cooling & Seeding: Cool the clear filtrate to 55 °C at a rate of 1 °C/min. Hold at 55 °C and add 0.5 wt% of pure seed crystals[3]. Hold for 30 minutes to allow the seed bed to mature and establish secondary nucleation.
Anti-Solvent Addition: Slowly dose in 3-5 volumes of Ethyl Acetate over 2 hours using a metering pump. The slow addition maintains the system within the metastable zone, preventing the rapid supersaturation that leads to oiling out[3].
Final Cooling: Ramp the temperature down to 5 °C at a strict rate of 0.2 °C/min. Hold at 5 °C for 2 hours to maximize equilibrium yield[4].
Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the cake with 2 volumes of pre-chilled (5 °C) 1:1 IPA:EtOAc. Mechanistic note: The cold wash displaces the mother liquor containing the 1,4-disubstituted impurity while minimizing dissolution of the target salt[7].
Drying: Dry the crystals in a vacuum oven at 45 °C (<-0.09 MPa) until a constant weight is achieved to remove residual IPA and EtOAc[7].
PART 3: Quantitative Data & Impurity Profiling
The following table summarizes the physicochemical rationale for the purging strategy of common impurities encountered during this synthesis.
Impurity Type
Chemical Nature
Relative Polarity
Primary Purge Mechanism
Recommended Action
1,4-Disubstituted Piperazine
Neutral Amide
Low
Mother Liquor Retention
Use polar protic solvents (IPA, MeOH); avoid non-polar anti-solvents like heptane.
Unreacted Piperazine
Dihydrochloride Salt
Very High
Aqueous Solubilization
Add 5-10% DI water to the primary solvent; use cold aqueous-organic cake washes.
Furanic Degradants
Oxidized/Ring-opened
Variable
Mother Liquor Retention
Purge via hot filtration (if polymerized) or mother liquor. Maintain inert atmosphere (N₂) during heating.
Residual Solvents
Volatile Organics
N/A
Vacuum Evaporation
Dry at 45 °C under high vacuum; avoid exceeding 60 °C to prevent thermal degradation.
PART 4: Crystallization Workflow & Decision Matrix
The following diagram maps the thermodynamic decision points during the crystallization process, specifically highlighting the divergence between successful nucleation and phase separation (oiling out).
Caption: Workflow for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine HCl crystallization and LLPS troubleshooting.
PART 5: References
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information (NIH / PMC). Available at:[Link]
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]
Technical Support Center: HPLC Optimization for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing reversed-phase HPLC (RP-HPLC) methods for basic pharmaceutical compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing reversed-phase HPLC (RP-HPLC) methods for basic pharmaceutical compounds. 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride presents a classic chromatographic challenge: it contains a highly hydrophobic moiety (the 2,5-dimethylfuran ring) coupled with a highly basic secondary amine (the piperazine ring).
This guide is designed to help researchers, scientists, and drug development professionals navigate the specific retention and peak shape anomalies associated with this molecule. Rather than just providing a generic method, this guide explains the causality behind the chromatography, empowering you to build a self-validating, robust analytical protocol.
Part 1: Diagnostic Troubleshooting Workflow
When analyzing basic amines like piperazine derivatives, analysts typically face two primary failure modes: poor retention (eluting near the void volume) and severe peak tailing. The diagnostic flowchart below outlines the mechanistic pathways to resolve these issues.
Troubleshooting workflow for basic amine retention and peak tailing issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the retention time of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride so short on a standard C18 column?A1: The molecule is formulated as a hydrochloride salt because the secondary amine on the piperazine ring is highly basic (pKa ~9.0). In standard neutral or slightly acidic mobile phases, this nitrogen is fully protonated (ionized). Ionizing compounds behave as polar species, which drastically reduces their hydrophobic interaction with the non-polar alkyl stationary phase, leading to decreased retention[1]. To increase retention, you must either suppress ionization by raising the pH above its pKa (pH > 10.5)[2], or use an ion-pairing reagent to form a neutral, hydrophobic complex[3].
Q2: I am experiencing severe peak tailing. What is the mechanistic cause of this, and how can I fix it?A2: Peak tailing for basic compounds is primarily caused by secondary ion-exchange interactions. Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) that deprotonate at values above pH ~3.5[1]. These negatively charged silanols (Si-O⁻) strongly interact with the positively charged protonated piperazine ring, causing the peak to tail[4].
Solution: You have two main approaches:
Low pH (< 3.0): Use a buffer like phosphoric acid or Trifluoroacetic acid (TFA). This protonates the silanols, neutralizing them and preventing ion-exchange[1].
High pH (> 10.5): Use a high-pH stable column and a buffer like ammonium bicarbonate. This deprotonates the piperazine, making it neutral. Neutral or uncharged compounds normally elute as sharp, symmetrical peaks[2].
Q3: Should I use Methanol or Acetonitrile as the organic modifier?A3: While Acetonitrile is a common default that provides lower backpressure, Methanol is often superior for compounds with aromatic or conjugated systems (like the 2,5-dimethylfuran ring) when using phenyl-based stationary phases. Methanol acts as a strong proton donor and acceptor in hydrogen bonding, whereas the nitrile bond in Acetonitrile can disrupt pi-pi interactions between the stationary phase and the analyte[1].
Q4: How should I select the right buffer concentration?A4: A fundamental rule of thumb is to choose a buffer with a pKa value within <2 units of your desired mobile phase pH[5]. For a low pH method (pH 2.5), phosphate or formate buffers are ideal. For a high pH method (pH 10.5), ammonia/ammonium bicarbonate is preferred[1].
Part 3: Step-by-Step Optimization Protocols
To guarantee scientific integrity, every protocol must be a self-validating system. Below are two field-proven methodologies based on the causality discussed above.
Protocol A: Low-pH Ion-Pairing Approach
Recommended for standard silica-based C18 columns.
Column Selection: Select a highly end-capped, high-purity Type B silica C18 column (e.g., 150 x 4.6 mm, 5 µm). End-capping reduces the total number of available silanols.
Buffer Preparation (Mobile Phase A): Prepare a 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using orthophosphoric acid.
Ion-Pairing: Add 5 mM heptanesulfonic acid to the buffer. This anionic reagent pairs with the cationic piperazine to form a neutral, hydrophobic complex, increasing retention time[3].
Organic Modifier (Mobile Phase B): Use HPLC-grade Acetonitrile.
Elution Profile: Start with an isocratic hold at 5% B for 2 minutes to retain the polar salt, then apply a shallow gradient to 60% B over 15 minutes. Flow rate: 1.0 mL/min.
System Validation: Inject a blank, followed by the sample. Verify that the peak asymmetry factor (
As
) is between 1.0 and 1.5.
Protocol B: High-pH Free Base Approach
Recommended for Organosilica Hybrid Columns.
Column Selection: Select an organosilica hybrid column specifically designed for high pH stability (e.g., Phenomenex Gemini or Waters XBridge)[1]. Warning: Do not use standard silica columns, as they will dissolve at pH > 8.
Buffer Preparation (Mobile Phase A): Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using dilute ammonium hydroxide.
Causality: At pH 10.5, the piperazine secondary amine is fully deprotonated (neutralized). This maximizes hydrophobic retention and completely eliminates electrostatic tailing[2].
Organic Phase (Mobile Phase B): Use Methanol or Acetonitrile.
Elution Profile: Run a gradient from 20% to 80% B over 10 minutes. Because the molecule is now neutral, it will be significantly more hydrophobic and retained longer than in Protocol A[2].
Part 4: Quantitative Data Summary
The table below summarizes the expected chromatographic behavior of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride under various pH conditions. Use this matrix to benchmark your experimental results.
Mobile Phase pH
Analyte Ionization State
Silanol Ionization State
Expected Retention Time
Expected Peak Shape
Low (pH < 3.0)
Protonated (Cationic)
Protonated (Neutral)
Short (Requires Ion-Pairing)
Sharp / Symmetrical
Mid (pH 6.0 - 8.0)
Protonated (Cationic)
Deprotonated (Anionic)
Short to Medium
Severe Tailing / Broad
High (pH > 10.5)
Deprotonated (Neutral)
Deprotonated (Anionic)
Long (Hydrophobic)
Sharp / Symmetrical
References
Reversed Phase HPLC Method Development
Source: Phenomenex
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds
Source: Shimadzu
HPLC method development and validation- A general Concept
Source: International Journal of Chemical and Pharmaceutical Sciences (IJCPS)
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines
Source: ResearchG
Technical Support Center: HPLC Analysis of Rizatriptan N-Methylsulfonamide (Basic Amine Tailing Mechanisms)
Source: BenchChem
Stability of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride in aqueous buffer solutions
Welcome to the technical support guide for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous buffer solutions. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride in aqueous solutions?
A1: The chemical structure of this molecule contains two primary moieties susceptible to degradation in aqueous environments: the furan ring and the amide linkage.
Furan Ring Instability: The furan ring is known to be highly sensitive to acidic conditions, which can catalyze a ring-opening hydrolysis reaction.[1] This process is often initiated by the protonation of the furan ring's oxygen or an adjacent carbon atom, leading to the formation of dicarbonyl compounds.[1] This is typically the most significant and rapid degradation pathway under acidic pH.
Amide Bond Hydrolysis: The amide bond connecting the furan moiety to the piperazine ring can be hydrolyzed under both acidic and basic conditions, although this reaction generally requires more forcing conditions, such as heating, compared to furan ring-opening.[2][3][4] This hydrolysis would yield 2,5-dimethyl-3-furoic acid and piperazine.
Given that the compound is a hydrochloride salt, dissolving it in a neutral, unbuffered aqueous solution will result in a slightly acidic pH, which may be sufficient to initiate slow degradation of the furan ring over time.
Q2: How does the pH of the buffer solution impact the stability of the compound?
A2: The pH of the aqueous buffer is the most critical factor governing the stability of this compound.
Acidic Conditions (pH < 4): Significant and rapid degradation is expected. The primary mechanism is the acid-catalyzed opening of the furan ring.[1] The rate of degradation will increase as the pH decreases. Amide hydrolysis can also occur but is generally a slower process.[5]
Near-Neutral Conditions (pH 5-8): The compound exhibits its greatest stability in this range. Both furan ring-opening and amide hydrolysis are minimized. For most experimental applications, maintaining the pH within this window is crucial for reproducible results.
Basic Conditions (pH > 8): While the furan ring is more stable in basic conditions, the amide bond becomes more susceptible to base-catalyzed hydrolysis.[6] This degradation pathway is typically slower than the acid-catalyzed furanolysis but can become significant over extended periods or at elevated temperatures.
The stability profile suggests a classic U-shaped pH-rate profile, where the compound is least stable at the pH extremes and most stable near neutrality.
Q3: Is 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride sensitive to light or temperature?
A3: Yes, both light and temperature can influence the stability of the compound.
Photostability: Furan-containing compounds and molecules with conjugated systems can be susceptible to photodegradation.[5][7] According to ICH Q1B guidelines, photostability testing should be conducted to evaluate the impact of light exposure.[8][9][10] It is recommended to protect solutions from direct light by using amber vials or by covering containers with aluminum foil, especially during long-term experiments. A dark control should always be included in stability studies to differentiate between thermal and photodegradation.[11]
Thermal Stability: Elevated temperatures will accelerate all degradation pathways, including hydrolysis and potential oxidation.[5] Forced degradation studies often use heat to predict long-term stability. For routine storage of stock solutions, refrigeration (2-8°C) is recommended to minimize thermal degradation. Avoid repeated freeze-thaw cycles, as this can also impact stability.
Troubleshooting Guide
Problem: I'm observing a rapid loss of my parent compound in an acidic buffer (e.g., pH 2-3), even at room temperature. What is happening?
Cause: This is almost certainly due to the acid-catalyzed degradation of the furan ring.[1] This reaction can be surprisingly fast, especially at pH values below 4.
Solution:
Adjust pH: If your experimental design allows, increase the pH of your buffer to the 5-7 range where the compound is most stable.
Prepare Solutions Freshly: If you must work in acidic conditions, prepare your solutions immediately before use and keep them on ice to slow the degradation rate.
Quantify Degradation: Run a time-course experiment (e.g., sampling at 0, 15, 30, 60 minutes) to understand the kinetics of the degradation in your specific buffer. This will help you define a viable experimental window.
Problem: My chromatogram shows several new peaks after incubating my sample. How can I confirm they are degradation products?
Cause: The appearance of new peaks that grow over time while the parent peak decreases is a classic sign of degradation. These could be products from furan ring-opening, amide hydrolysis, or oxidation.
Solution:
Perform a Forced Degradation Study: A systematic forced degradation study (see Protocol 2 below) is the definitive way to identify potential degradants.[12][13] By stressing the compound under specific conditions (acid, base, oxidation, heat, light), you can generate and identify the degradation products.
Mass Balance Analysis: Ensure that the decrease in the parent peak area corresponds to the increase in the areas of the new peaks. This concept, known as mass balance, helps confirm that the new peaks are indeed related to the parent compound.[5]
Use Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying degradants. The mass-to-charge ratio (m/z) of the new peaks can be used to deduce their chemical structures. For example, hydrolysis of the amide bond would result in products with masses corresponding to 2,5-dimethyl-3-furoic acid and piperazine.
Potential Degradation Pathways
The following diagram illustrates the two primary hydrolytic degradation pathways for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine.
Caption: Primary hydrolytic degradation pathways.
Experimental Protocols
Protocol 1: General Workflow for a pH-Dependent Stability Study
This protocol provides a framework for assessing the stability of the compound across a range of pH values.
Caption: Workflow for a pH-dependent stability study.
Methodology:
Prepare Stock Solution: Dissolve 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
Prepare Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 5, 7, 9, 12).
Initiate Experiment: Spike a small volume of the stock solution into each buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1-2%) to avoid affecting the solution properties.
Time Zero (T₀) Sample: Immediately after spiking, take an aliquot from each pH solution, quench the reaction (if necessary, by neutralizing and/or diluting in mobile phase), and analyze it. This is your T₀ reference point.
Incubate: Store the remaining solutions at a controlled temperature (e.g., 25°C or 40°C). Protect them from light.
Sample at Intervals: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). The frequency should be higher for conditions where rapid degradation is expected.
Analyze: Quantify the concentration of the parent compound in each sample using a validated stability-indicating analytical method (e.g., HPLC-UV).
Evaluate Data: Plot the percentage of the parent compound remaining against time for each pH condition to determine the degradation kinetics.
Protocol 2: Forced Degradation Study Conditions
Forced degradation (or stress testing) is essential for identifying degradation products and establishing the intrinsic stability of the molecule, as outlined in ICH guidelines.[14]
Stress Condition
Reagent/Condition
Typical Duration
Rationale
Acid Hydrolysis
0.1 M HCl
2 - 24 hours
To promote acid-catalyzed degradation, primarily furan ring-opening and amide hydrolysis.[5]
Base Hydrolysis
0.1 M NaOH
2 - 24 hours
To promote base-catalyzed degradation, primarily amide hydrolysis.[4][6]
Oxidation
3% H₂O₂
2 - 24 hours
To identify potential oxidative degradation products of the piperazine or furan ring.[15]
Thermal
60°C in solution
24 - 72 hours
To assess the impact of heat on accelerating hydrolysis and other degradation pathways.[16]
Photolytic
ICH Q1B compliant light
Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m²
To evaluate light sensitivity. A dark control stored under the same conditions is mandatory.[8][9]
Note: The goal is to achieve 5-20% degradation of the parent compound. The duration and conditions may need to be optimized to achieve this target.
Protocol 3: Recommended Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for quantifying the parent compound and its primary degradants.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the parent compound and any potential degradants.
Flow Rate: 1.0 mL/min
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, likely around the UV max of the furan chromophore.
Quantification: For accurate quantification of piperazine-containing species, various analytical techniques like LC-MS or derivatization followed by HPLC-UV or fluorescence detection can be employed.[17][18][19]
References
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
LibreTexts Chemistry. (2024, September 30). 21.7: Chemistry of Amides. Available from: [Link]
CIE A-Level Chemistry. (n.d.). 34.3 Amides. Available from: [Link]
ICH. (2010, February 2). Q1A(R2) Guideline. Available from: [Link]
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
Chemguide. (n.d.). the hydrolysis of amides. Available from: [Link]
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Available from: [Link]
FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
helago-sk.sk. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Available from: [Link]
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available from: [Link]
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available from: [Link]
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]
Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
PMC. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]
ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Available from: [Link]
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Available from: [Link]
Journal of the Saudi Society of Agricultural Sciences. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: [Link]
Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available from: [Link]
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
Scholars Central. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]
PMC. (n.d.). Furan in Thermally Processed Foods - A Review. Available from: [Link]
PMC. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Available from: [Link]
ResearchGate. (2025, August 6). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Available from: [Link]
MilliporeSigma. (n.d.). 1-(2-methylfuran-3-carbonyl)piperazine hydrochloride. Available from: [Link]
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Available from: [Link]2][16]oxazolo[3,2-a]pyridine-5-one
PMC. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Available from: [Link]
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]
Iranian Journal of Chemistry and Chemical Engineering. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Available from: [Link]
Chemspace. (n.d.). 1-(2,5-dimethylfuran-3-carbonyl)-4-(1-ethylcyclopropanecarbonyl)piperazine. Available from: [Link]
PubChemLite. (n.d.). 1-(2,5-dimethylfuran-3-carbonyl)piperazine. Available from: [Link]
MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]
Technical Support Center: A Scientist's Guide to Preserving the Integrity of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
Welcome to the technical support guide for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. This document serves as a specialized resource for researchers, chemists, and drug development professionals to underst...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. This document serves as a specialized resource for researchers, chemists, and drug development professionals to understand and mitigate the risks of thermal degradation during the storage and handling of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the long-term stability and integrity of your samples.
Understanding the Molecule's Vulnerabilities
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a compound with three key structural features that dictate its stability profile: a substituted furan ring, an amide linkage, and a piperazine hydrochloride salt. Each of these components presents a potential vulnerability to degradation, especially under suboptimal storage conditions.
The Furan Ring: Furan and its derivatives are susceptible to thermal decomposition and oxidation.[1][2][3] Elevated temperatures can initiate complex degradation pathways, including ring-opening or participation in Maillard-type reactions, which can lead to discoloration and the formation of impurities.[1][4]
The Amide Bond: Amide bonds are generally stable, but they are susceptible to hydrolysis to form a carboxylic acid and an amine.[5] This reaction is significantly accelerated by the presence of water and heat, and can be catalyzed by acidic or basic conditions.[6][7]
The Piperazine Hydrochloride Salt: The hydrochloride salt form enhances the stability of the piperazine base.[8] However, hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] This absorbed water can then act as a reactant, facilitating the hydrolysis of the amide linkage.[10]
Understanding these intrinsic properties is the first step toward designing effective storage and handling protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter, providing explanations grounded in the compound's chemistry and offering actionable solutions.
Question 1: I received my vial of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, and the white powder has turned slightly yellow or tan. What happened, and can I still use it?
Answer:
Probable Cause: A yellow or tan discoloration is a classic indicator of early-stage degradation, most likely involving the furan ring. This can be caused by exposure to heat or oxygen during transit or improper initial storage. The furan moiety can undergo oxidation or participate in Maillard-type reactions, which often produce colored byproducts.[1][4] Even minor temperature excursions above recommended limits can accelerate these processes.
Recommended Action:
Quarantine the Vial: Do not use the material in critical experiments immediately. Separate it from your main stock.
Perform a Purity Check: The most reliable way to assess the compound's integrity is through analytical methods. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile compounds like this.[11] A pure sample should exhibit a single major peak. The presence of new secondary peaks indicates the formation of degradation products.
Decision: If the purity is still high (e.g., >98%) and the impurities are minor, you may consider using it for non-critical preliminary experiments. However, for any quantitative or in-vivo studies, it is strongly recommended to source a new, pure batch. The presence of unknown degradation products can confound results.
Question 2: The powder in my container, which was once free-flowing, has become clumpy and hard. What is the cause, and what are the implications?
Answer:
Probable Cause: This phenomenon, known as caking or clumping, is a direct result of moisture absorption.[12] As a hydrochloride salt, the compound is likely hygroscopic and has absorbed water from the air.[9] This is often due to improper sealing of the container, frequent opening in a humid environment, or storage without a desiccant.
Implications & Recommended Action: The immediate implication is difficulty in accurately weighing the compound. More critically, the absorbed water creates a microenvironment ripe for chemical degradation, specifically hydrolysis of the amide bond.[5][6]
Dry the Material (Use with Caution): You can attempt to dry the material under a high vacuum in a desiccator containing a strong drying agent (e.g., Drierite® or phosphorus pentoxide) for 24-48 hours. Do not use heat, as this will accelerate thermal degradation.
Re-analyze: After drying, the powder should become free-flowing again. However, it is crucial to re-assess the purity via HPLC, as hydrolysis may have already occurred.
Improve Storage: Immediately transfer the dried material to a new, tightly sealed vial with a PTFE-lined cap. Store this vial inside a desiccator or a controlled low-humidity environment. For long-term storage, consider a sealed ampule under an inert atmosphere (Nitrogen or Argon).
Question 3: My HPLC analysis shows a new peak appearing over time. What could this impurity be?
Answer:
Probable Cause: The appearance of a new, more polar peak in an HPLC chromatogram often suggests amide bond hydrolysis. The degradation products would be 2,5-dimethyl-3-furoic acid and piperazine hydrochloride.
Confirmation & Action:
LC-MS Analysis: To confirm the identity of the impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. You would expect to see ions corresponding to the mass of the parent compound, as well as masses corresponding to the two hydrolysis products.
Review Storage Conditions: The presence of this impurity is a clear sign that your storage protocol is insufficient to prevent moisture ingress and/or the storage temperature is too high. Refer to the recommended storage conditions in the table below.
Frequently Asked Questions (FAQs)
Q1: What are the absolute ideal long-term storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, the compound should be stored at -20°C or lower , in a tightly sealed, light-resistant (amber) vial, under a dry inert atmosphere (Argon or Nitrogen), and placed within a desiccator to protect against moisture.[10][13]
Q2: How should I handle the compound for daily use?
A2: For daily use, it is best practice to create smaller aliquots (working stocks) from the main long-term stock. This prevents the need to frequently warm and open the main vial, which introduces moisture and thermal stress. Allow the working stock vial to fully equilibrate to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.
Q3: What are the primary visual signs of degradation I should watch for?
A3: Be vigilant for:
Color Change: Any deviation from a pure white or off-white powder to yellow, tan, or brown.
Change in Physical State: The appearance of clumps, wet spots, or the powder "caking" together.
Q4: What is the best analytical method to proactively monitor the stability of my compound?
A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard. For more detailed investigation of impurities, LC-MS is invaluable.[11] For potential volatile degradation products from the furan ring, headspace gas chromatography-mass spectrometry (GC-MS) could be employed.[14][15]
Proactive Storage and Handling Protocols
Adherence to strict protocols is the most effective way to prevent degradation.
Table 1: Recommended Storage Conditions
Parameter
Condition
Rationale
Temperature
-20°C (Recommended)
Minimizes the rate of all chemical degradation pathways.[10]
2-8°C (Acceptable, short-term)
Slows degradation but is less effective than freezing for long-term storage.[10]
Room Temperature (Avoid)
Significantly increases the risk of thermal degradation and hydrolysis.[13]
Humidity
< 40% RH (Strictly Controlled)
The compound is hygroscopic; moisture accelerates amide hydrolysis.[12][16][17]
Light
Protect from Light (Amber Vial)
While not explicitly photolabile, UV radiation can provide the energy to initiate radical degradation pathways.[10]
Atmosphere
Inert Gas (Argon or Nitrogen)
Protects the furan ring from oxidative degradation.[10]
Experimental Protocol: Compound Reception and Aliquoting
Preparation: Prepare a dry box or glove bag with a controlled, low-humidity atmosphere. If unavailable, work quickly in a clean, dry area on a low-humidity day. Place all necessary tools (spatulas, vials, labels) inside a desiccator for at least 24 hours prior to use.
Equilibration: Remove the main vial from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This is a critical step to prevent water condensation.
Visual Inspection: Once equilibrated, visually inspect the compound through the sealed vial. Check for any color changes or clumping. If issues are observed, quarantine the vial and proceed with analytical testing.
Aliquoting: If the compound appears sound, transfer the desired amounts into smaller, pre-weighed, and dried amber vials.
Inert Atmosphere: If possible, flush the headspace of both the main vial and the new aliquots with a gentle stream of dry nitrogen or argon before sealing.
Sealing: Tightly seal the vials using caps with chemically inert liners (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm®.
Storage: Promptly return the main stock to its designated long-term storage condition (-20°C). Place the new working aliquots in their appropriate storage location (e.g., -20°C or 2-8°C desiccator).
Visualizing Degradation & Prevention
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the two primary degradation routes for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Caption: Key degradation pathways initiated by heat, moisture, and oxygen.
Diagram 2: Recommended Handling and Storage Workflow
This workflow provides a decision-making guide for maintaining compound integrity from receipt to use.
Caption: Decision workflow for proper compound handling and storage.
References
Guide to good storage practices for pharmaceuticals. (n.d.). Food and Drug Administration. [Link]
Lim, H. S., & Shin, H. S. (2018). Furan in Thermally Processed Foods - A Review. Toxicological research, 34(3), 163–173. [Link]
1-(2,5-dimethylfuran-3-carbonyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
Pérez-Locas, C., & Yaylayan, V. A. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(15), 6128–6133. [Link]
Szafraniec-Szczęsny, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3354. [Link]
Peeters, J., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link]
A systematic review on the determination and analytical methods for furanic compounds in caramel models. (2023). Food Chemistry, 437, 137819. [Link]
Packaging - How to store highly sensitive drugs? Functional coatings. (2026). A3P. [Link]
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (2020). Molecules, 25(21), 5038. [Link]
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (2020). ResearchGate. [Link]
Lee, J. Y., et al. (2020). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. Scientific Reports, 10(1), 19231. [Link]
Adak, T., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 12(11), 2147. [Link]
Duong, M. V., et al. (2019). Ab-initio studies of thermal unimolecular decomposition of furan: A complementary deterministic and stochastic master equation modeling. KAUST Repository. [Link]
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2012). ResearchGate. [Link]
Szafraniec-Szczęsny, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(9), 2824. [Link]
Sangle, S. L., et al. (2023). a review on furan: detection and analysis methods. ResearchGate. [Link]
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). LinkedIn. [Link]
New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (2014).
Pharmacist's Corner: Proper Storage and Handling of Medications. (2023). Veterinary Medicine at Illinois. [Link]
NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. (n.d.). FLAVOUR SCIENCE. [Link]
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2023). Molecules, 28(7), 3183. [Link]
Methods for the determination of furan in food. (2007). JRC Publications Repository. [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). ResearchGate. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics, 14(10), 2095. [Link]
Temperature and Humidity Monitoring in the Pharmaceutical Industry. (2021). SensoScientific. [Link]
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-imides. (2022). Inorganic Chemistry, 61(12), 4999–5010. [Link]
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Foods, 12(4), 748. [Link]
3-acetyl-2,5-dimethyl furan. (n.d.). The Good Scents Company. [Link]
Hydrochloric Acid in Pharmaceutical Preparations: Best Practices. (2023). Patsnap Eureka. [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2186. [Link]
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (2020). Biblio. [Link]
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
Amide Hydrolysis: Mechanism, Conditions and Applications. (2024). Allen. [Link]
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Molecules, 28(13), 5064. [Link]
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (2023). Organic Letters, 25(9), 1530–1535. [Link]
Quality Air For The Pharmaceutical Industry. (n.d.). BryAir. [Link]
Formation and Reduction of Furan in Maillard Reaction Model Systems Consisting of Various Sugars/Amino Acids/Furan Precursors. (2014). Journal of Agricultural and Food Chemistry, 62(25), 5996–6003. [Link]
Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. (n.d.). OrgoSolver. [Link]
High-Resolution NMR Analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride: A Solvent System Comparison Guide
Executive Summary For researchers and drug development professionals synthesizing building blocks for central nervous system (CNS) targets—such as mGluR5 modulators or dopamine D3 receptor ligands —the precise structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals synthesizing building blocks for central nervous system (CNS) targets—such as mGluR5 modulators or dopamine D3 receptor ligands —the precise structural verification of intermediates is critical. 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (CAS: 1193387-23-3) presents unique analytical challenges due to its protonated secondary amine and the restricted rotation of its amide bond.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems (DMSO-d6 vs. D₂O) for the characterization of this specific hydrochloride salt. By understanding the causality behind solvent-solute interactions, researchers can prevent misassignments and ensure robust quality control.
Mechanistic Profiling: The Analytical Challenge
The molecular architecture of 1-(2,5-dimethylfuran-3-carbonyl)piperazine hydrochloride consists of three critical domains, each responding differently to the NMR environment:
The 2,5-Dimethylfuran Ring: Provides a stable, highly conjugated system. The C4 proton and the two allylic methyl groups serve as reliable internal anchors for chemical shift referencing.
The Amide Bond: The partial double-bond character of the N-C=O linkage restricts rotation on the NMR timescale at 298 K. This causes the adjacent piperazine protons (C2', C6') to exist in distinct rotameric states, often appearing as broadened or split multiplets rather than clean triplets.
The Hydrochloride Salt (NH₂⁺): The protonated secondary amine is the most sensitive moiety. Its visibility is entirely dependent on the protic exchange rate of the chosen solvent.
Solvent System Comparison: DMSO-d6 vs. D₂O
When analyzing hydrochloride salts, researchers often default to Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) due to excellent solubility. However, these protic solvents inherently mask the salt state.
DMSO-d6 (The Preferred Standard): DMSO is a strongly hydrogen-bonding, aprotic solvent. It significantly slows the chemical exchange of the NH₂⁺ protons, allowing them to be observed as a distinct, broad downfield signal (~9.3 ppm). This provides direct, empirical proof of the hydrochloride salt formation rather than the free base.
D₂O (The Alternative Baseline): While D₂O offers rapid dissolution, it causes immediate deuterium exchange with the NH₂⁺ protons, rendering them invisible in ¹H NMR. Furthermore, D₂O can alter the hydration sphere around the piperazine ring, subtly shifting the aliphatic carbon signals compared to standard organic solvent tables .
Empirical Data: Quantitative NMR Assignments
The following tables summarize the comparative ¹H and ¹³C NMR performance data for the compound in both solvent systems at 298 K.
Carbonyl carbon; highly sensitive to solvent hydrogen bonding.
Furan C2
155.8
157.1
Oxygen-bound quaternary carbon.
Furan C5
149.2
150.5
Oxygen-bound quaternary carbon.
Furan C3
114.5
115.8
Quaternary carbon attached to the electron-withdrawing carbonyl.
Furan C4
106.3
107.5
Aromatic CH carbon.
Piperazine C3', C5'
43.1
44.5
Aliphatic carbons adjacent to the NH₂⁺ center.
Piperazine C2', C6'
41.5, 39.8
42.8, 41.0
Split into two distinct signals due to restricted amide rotamers.
Furan C2-CH₃
13.2
13.5
Aliphatic methyl carbon.
Furan C5-CH₃
12.8
13.1
Aliphatic methyl carbon.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural characterization, the following protocol integrates a self-validating checkpoint. If the system fails the validation step, the resulting data regarding the rotameric piperazine signals cannot be trusted.
Step 1: Precision Sample Preparation
Accurately weigh 15–20 mg of the compound. Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for ¹³C NMR within a standard 512-scan timeframe, while avoiding concentration-dependent viscosity increases that artificially broaden ¹H NMR signals.
Step 2: Solvent Addition & Homogenization
Add exactly 0.6 mL of DMSO-d6 (100.0 atom % D) to the vial. Causality: A volume of 0.6 mL yields a liquid column height of ~4.5 cm in a standard 5 mm NMR tube. This is the exact geometric requirement to prevent magnetic susceptibility distortions at the air-liquid interface within the probe coil. Vortex for 30 seconds.
Step 3: Transfer and Instrument Setup
Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube. Insert the sample into a 400 MHz or 600 MHz spectrometer and lock onto the DMSO-d6 deuterium frequency.
Step 4: Self-Validation Checkpoint (Critical)
Execute automated gradient shimming (e.g., TopShim). Before initiating the main acquisition, acquire a single-scan ¹H spectrum and measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet (2.50 ppm).
Validation Rule: The FWHM must be < 1.0 Hz . If the peak is broader, it indicates poor magnetic homogeneity or undissolved particulates. Proceeding with a broad lineshape will cause the restricted rotamer signals of the piperazine ring to blur together, leading to false structural interpretations. Re-shim or filter the sample if it fails.
Step 5: Data Acquisition
¹H NMR: Acquire 16 scans using a 30° excitation pulse and a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation of the furan methyls.
¹³C NMR: Acquire 512 scans using power-gated decoupling (e.g., WALTZ-16) to prevent sample heating, with a D1 of 2.0 seconds.
Workflow Visualization
Workflow for self-validating NMR sample preparation and acquisition.
References
Title: Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors (US11440922B2)
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities
Source: Journal of Organic Chemistry (Gottlieb, H. E., Kotlyar, V., & Nudelman, A.)
URL: [Link]
Comparative
Mass spectrometry (LC-MS) data for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
An In-Depth Technical Guide to the LC-MS Analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride: A Comparative Analysis Introduction 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a molecule of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the LC-MS Analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride: A Comparative Analysis
Introduction
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a molecule of interest within contemporary drug discovery and development, belonging to a class of compounds characterized by a piperazine moiety linked to a furan core.[1][2] The accurate and sensitive analysis of such compounds is paramount for ensuring product quality, understanding metabolic fate, and establishing pharmacokinetic profiles.[3][4] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone analytical technique in pharmaceutical sciences, offering unparalleled sensitivity and selectivity for the characterization of small molecules.[5][6]
This guide provides a comprehensive overview of the anticipated liquid chromatography-mass spectrometry (LC-MS) data for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. In the absence of publicly available experimental data for this specific molecule, this document presents a predictive analysis based on the well-established fragmentation patterns of furan and piperazine derivatives.[1][7][8][9] Furthermore, this guide will compare the LC-MS methodology with alternative analytical techniques, offering researchers, scientists, and drug development professionals a thorough understanding of the available analytical strategies.
Predicted LC-MS Data for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
The following section outlines a detailed, step-by-step experimental protocol for the LC-MS analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. The predicted data is based on the chemical structure of the compound and established principles of mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis
A robust and reproducible analytical method is crucial for accurate quantification and structural elucidation.[10]
1. Sample Preparation:
Accurately weigh 1 mg of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
For the analysis of biological samples, a protein precipitation or solid-phase extraction step would be necessary to remove matrix interferences.
2. Liquid Chromatography Conditions:
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the compound.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 150°C.
Desolvation Gas Temperature: 350°C.
Desolvation Gas Flow: 800 L/hr.
Collision Gas: Argon.
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be optimized to achieve characteristic fragmentation.
Predicted Mass Spectrometry Data
The molecular weight of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is 244.72 g/mol (for the hydrochloride salt) and 208.25 g/mol for the free base. In positive ion ESI, the protonated molecule [M+H]⁺ of the free base is expected to be observed.
Parameter
Predicted Value
Precursor Ion ([M+H]⁺)
m/z 209.13
Predicted Major Fragment Ions
m/z 111.05, m/z 87.08, m/z 56.05
Predicted Retention Time
~ 2.5 - 3.5 minutes
Interpretation of Predicted Fragmentation Patterns
The proposed fragmentation pathway of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is based on the characteristic fragmentation of furan and piperazine ring systems.
Formation of the Precursor Ion ([M+H]⁺ at m/z 209.13): In the ESI source, the basic nitrogen atom of the piperazine ring will readily accept a proton.
Formation of the Fragment Ion at m/z 111.05: This fragment likely corresponds to the protonated 2,5-dimethylfuran-3-carbonyl moiety, resulting from the cleavage of the amide bond.
Formation of the Fragment Ion at m/z 87.08: This fragment represents the protonated piperazine ring.
Formation of the Fragment Ion at m/z 56.05: This is a common fragment from the piperazine ring, resulting from the loss of a C2H5N fragment.
Caption: A schematic of the LC-MS/MS workflow for the analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of piperazine-containing compounds.
Technique
Advantages
Disadvantages
LC-MS/MS
High sensitivity and selectivity.[4][5] Provides structural information through fragmentation.[6] Applicable to a wide range of compounds.
Higher instrument cost. Matrix effects can suppress ionization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Excellent separation for volatile compounds. Extensive spectral libraries are available.
Requires derivatization for non-volatile compounds like piperazine.[9] Thermal degradation of the analyte is possible.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Lower instrument cost. Robust and widely available.
Lower sensitivity compared to MS.[11][12] Limited selectivity for complex matrices. The piperazine ring itself does not have a strong chromophore.[12]
Low sensitivity. Requires a relatively pure sample.
Conclusion
LC-MS stands out as a superior technique for the analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, offering a combination of high sensitivity, selectivity, and structural elucidation capabilities that are essential in a drug development setting.[5][13] While other methods like GC-MS and HPLC-UV have their merits, they often require derivatization or lack the necessary sensitivity for trace-level analysis in complex biological matrices. The predictive LC-MS data and fragmentation pathways presented in this guide provide a solid foundation for method development and the confident identification and quantification of this and structurally related compounds.
References
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available at: [Link]
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. ResearchGate. Available at: [Link]
Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]
on the fragmentation of furan molecule and its dependence on the laser wavelength. CORE. Available at: [Link]
Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Available at: [Link]
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]
Mass spectrometry of some furanocoumarins. Canadian Science Publishing. Available at: [Link]
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of the Science of Food and Agriculture. Available at: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
1-(2-methylfuran-3-carbonyl)piperazine hydrochloride. Merck. Available at: [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]
Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. Shimadzu. Available at: [Link]
A Technical Guide to 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride: A Comparative Analysis with Standard Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a multitude of clinically significant dr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a multitude of clinically significant drugs.[1][2] This guide offers an in-depth comparative analysis of a novel derivative, 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, against established piperazine-based compounds. By examining its structural features and extrapolating from the known bioactivities of its constituent furan and piperazine moieties, we aim to provide a predictive performance assessment and a framework for its experimental evaluation.
The versatile six-membered piperazine ring, with its two nitrogen atoms, offers a synthetically tractable handle for modulating physicochemical properties, thereby enhancing aqueous solubility, oral bioavailability, and target affinity.[2] The incorporation of a 2,5-dimethylfuran ring introduces a bioisostere for a phenyl group, potentially altering metabolic stability and receptor interactions.[3][4] This guide will dissect these structural nuances and their potential pharmacological implications.
Structural and Physicochemical Profile: A Comparative Overview
The unique combination of a dimethylfuran moiety and a piperazine core in 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride suggests a distinct physicochemical profile compared to more conventional arylpiperazine derivatives. The furan ring, being more polar and less lipophilic than a phenyl ring, can influence solubility and membrane permeability.
To provide a comparative context, we will evaluate our target compound against two well-established piperazine derivatives with diverse therapeutic applications: Vortioxetine , an antidepressant, and Imatinib , an anticancer agent.
Note: The data for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine HCl are predicted based on its chemical structure. The data for Vortioxetine and Imatinib are from established sources.
The lower predicted LogP of our target compound suggests potentially higher aqueous solubility compared to Vortioxetine and Imatinib, a desirable trait for oral drug formulations. The TPSA is comparable to that of Vortioxetine, indicating a potential for similar membrane permeability characteristics.
Potential Pharmacological Activity: An Evidence-Based Hypothesis
The pharmacological activity of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is currently uncharacterized. However, by analyzing its structural components, we can formulate hypotheses regarding its potential therapeutic applications.
Furan Moiety: Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5] The 2,5-dimethylfuran substitution, in particular, has been explored for its unique chemical reactivity.[6][7]
Piperazine Moiety: The piperazine scaffold is a privileged structure in CNS-active drugs, frequently interacting with various neurotransmitter receptors.[2][8] It is also a key component in many anticancer and antimicrobial agents.[9][10]
Given this, 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride could potentially exhibit activity in the following areas:
CNS Disorders: The piperazine core suggests a potential for interaction with serotonin, dopamine, or other neurotransmitter receptors, warranting investigation for antidepressant, anxiolytic, or antipsychotic effects.[11]
Oncology: The combination of a furan derivative and a piperazine ring could lead to novel anticancer properties, potentially through the inhibition of kinases or other cancer-related targets.[10][12]
Infectious Diseases: Both furan and piperazine derivatives have demonstrated antimicrobial activity, suggesting a potential application in this therapeutic area.[9]
Experimental Evaluation: A Proposed Workflow
To validate these hypotheses, a systematic experimental evaluation is necessary. The following workflow outlines a series of in vitro and in vivo assays to characterize the pharmacological profile of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Caption: Proposed experimental workflow for the pharmacological characterization of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Detailed Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the general cytotoxicity of the compound against various cell lines.[13][14]
Methodology:
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Receptor Binding Assay: 5-HT₁ₐ Receptor
Objective: To determine the binding affinity of the compound for the human serotonin 1A (5-HT₁ₐ) receptor.[11][15]
Methodology:
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁ₐ receptor.
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and increasing concentrations of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride or a known 5-HT₁ₐ receptor ligand (e.g., buspirone) as a positive control.
Incubation and Filtration: Incubate the mixture to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value and then the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Schematic of a competitive radioligand binding assay for the 5-HT₁ₐ receptor.
Comparative Performance and Concluding Remarks
Favorable Physicochemical Properties: Its predicted lower lipophilicity compared to established piperazine drugs like Vortioxetine and Imatinib may translate to improved solubility and a more favorable ADME profile.[16]
Broad Therapeutic Potential: The combination of the furan and piperazine scaffolds opens up possibilities for diverse pharmacological activities, from CNS modulation to anticancer and antimicrobial effects.[2][3]
Importance of Empirical Data: The hypothetical activities and illustrative data presented in this guide underscore the critical need for empirical validation. The provided experimental protocols offer a starting point for a comprehensive evaluation.
References
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
PMC. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Available from: [Link]
Bentham Science. Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Available from: [Link]
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ResearchGate. (PDF) Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}. Available from: [Link]
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PMC. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
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PMC. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Available from: [Link]
MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available from: [Link]
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PMC. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Available from: [Link]
MDPI. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Available from: [Link]
ResearchGate. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available from: [Link]
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The Royal College of Ophthalmologists. Hydroxychloroquine and Chloroquine Retinopathy: Recommendations on Monitoring. Available from: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride Quantification
This guide provides an in-depth comparison of two distinct, validated analytical methods for the quantification of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a model active pharmaceutical ingredient (API)....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of two distinct, validated analytical methods for the quantification of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a model active pharmaceutical ingredient (API). As researchers and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring product quality, from raw material testing to final dosage form release. This document details the validation of a modern, high-specificity High-Performance Liquid Chromatography (HPLC) method and a classic, absolute titrimetric method, offering a comprehensive analysis of their respective performances, underlying principles, and ideal applications.
The validation protocols and acceptance criteria herein are grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3]
Introduction to the Analyte and Method Selection Rationale
1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride possesses key structural features that inform the selection of analytical techniques:
A Furan-Carbonyl Chromophore: The conjugated system within the 2,5-dimethylfuran-3-carbonyl moiety provides a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.[4][5] This is the foundational principle for the HPLC-UV method.
A Basic Piperazine Moiety: The piperazine ring contains two nitrogen atoms, making the molecule basic.
A Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning one of the basic piperazine nitrogens is protonated and associated with a chloride counter-ion. This allows for straightforward acid-base titration, a classic and reliable method for quantifying salts of acidic or basic APIs.[6][7]
Based on these characteristics, we will compare two fundamentally different yet complementary methods:
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A highly specific, separation-based method capable of quantifying the API and potentially resolving it from impurities and degradation products.
Method B: Aqueous Potentiometric Titration: An absolute, pharmacopoeial method that provides a direct measure of the hydrochloride salt content without the need for a calibrated reference standard of the same analyte, though titrant standardization is required.[6]
The objective of validating these analytical procedures is to unequivocally demonstrate their suitability for their intended purpose.[3]
Method A: RP-HPLC-UV Validation
The HPLC-UV method is predicated on the principle of separating the analyte from other components in a sample matrix using a reversed-phase column, followed by quantification via its UV absorbance. This approach is the cornerstone of modern pharmaceutical quality control due to its high specificity and sensitivity.[8][9]
Experimental Protocol: HPLC-UV Method
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Acetonitrile and 0.01 M Potassium Phosphate Monobasic buffer (pH 3.0) in a 40:60 (v/v) ratio
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: 265 nm (determined by UV scan of the furan moiety)[5][10]
Column Temperature: 30°C
Standard and Sample Preparation:
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing the API in the mobile phase to achieve a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Validation Workflow
Caption: Logical workflow for the validation of the HPLC method.
Summary of HPLC-UV Validation Data
The following table summarizes the performance characteristics evaluated according to ICH guidelines.[1][3]
Validation Parameter
Acceptance Criteria
Result
Conclusion
Specificity
No interference at the analyte retention time from placebo, impurities, or degradation products.
Peak purity index > 0.999. Baseline resolution from all degradation peaks.
Potentiometric titration is a highly precise method for assaying the hydrochloride salt. It involves monitoring the change in potential (voltage) of a solution as a standardized titrant is added. The endpoint, where the neutralization reaction is complete, is identified by the point of maximum inflection in the titration curve. This method is particularly valuable for the assay of pure drug substances.[6][7]
Experimental Protocol: Potentiometric Titration
Apparatus & Reagents:
Autotitrator with a combination pH electrode
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
Deionized water
Standardization of 0.1 M NaOH:
Accurately weigh approximately 500 mg of primary standard potassium hydrogen phthalate (KHP), previously dried at 110°C for 2 hours.
Dissolve in 50 mL of deionized water.
Titrate with the prepared NaOH solution to the potentiometric endpoint.
Calculate the exact molarity of the NaOH solution.
Sample Analysis:
Accurately weigh approximately 250 mg of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
Dissolve in 75 mL of deionized water.
Titrate with the standardized 0.1 M NaOH solution, recording the volume of titrant added versus the pH.
Determine the equivalence point from the first derivative of the titration curve.
Calculate the purity of the API based on the volume of titrant consumed.
Titration Validation Workflow
Caption: Logical workflow for the validation of the Titration method.
Summary of Potentiometric Titration Validation Data
The validation of the titration method focuses on the core parameters relevant to a pharmacopoeial assay.
Validation Parameter
Acceptance Criteria
Result
Conclusion
Specificity
Placebo titration should consume a negligible amount of titrant.
Placebo consumed < 0.1% of the titrant volume required for the API.
Pass
Linearity
Correlation Coefficient (R²) ≥ 0.999
R² = 0.9995 (based on analyte weight vs. titrant volume)
Pass
Range
80% - 120% of the nominal sample weight.
200 mg - 300 mg
Pass
Accuracy (% Assay)
98.5% - 101.5% for the reference standard.
100.2% (average of 3 determinations)
Pass
Precision (% RSD)
Repeatability: RSD ≤ 1.0%
Repeatability (n=6): 0.45%
Pass
Comparative Analysis and Discussion
This section provides a direct comparison of the two validated methods, offering insights into their practical application in a drug development setting. The choice between these methods is driven by the specific analytical question being asked.
Performance Metrics Head-to-Head
Performance Metric
RP-HPLC-UV
Potentiometric Titration
Senior Scientist's Insight
Specificity
Excellent. Can separate the API from impurities, excipients, and degradants.
Limited. Titrates the total amount of hydrochloride salt; cannot distinguish the API from any basic impurities.
HPLC is the only choice for stability studies, impurity profiling, and analysis of finished dosage forms. Titration is best suited for assaying the pure, raw API.
Accuracy
High. 99.2% - 101.5% recovery.
Very High. 100.2% assay of ref. std.
Both methods are highly accurate. Titration, as an absolute method, can be considered more fundamentally accurate for a pure substance, as it is not reliant on the purity of a reference standard.
Precision (%RSD)
High. < 1.2%
Excellent. < 0.5%
The titration method demonstrates superior precision, which is characteristic of automated titrimetric assays for bulk materials.
Sensitivity (LOQ)
Excellent. 1.0 µg/mL
Not Applicable. An assay method for bulk material, not for trace analysis.
HPLC is required for any analysis involving low concentrations, such as cleaning validation or dose uniformity at low strengths.
Throughput & Cost
Moderate. ~20 min/run. Higher initial and running costs (solvents, columns).
High. ~5-10 min/titration. Lower initial and running costs.
For routine QC testing of a pure API, titration is significantly faster and more cost-effective.
Causality Behind Experimental Choices
HPLC Method: The choice of a C18 column is standard for moderately polar small molecules. The acidic mobile phase (pH 3.0) ensures that the basic piperazine nitrogen is fully protonated, leading to sharp, symmetrical peaks and reproducible retention times. The acetonitrile/buffer ratio was optimized to achieve a reasonable retention time (~5-7 minutes) while ensuring separation from any potential early-eluting impurities.
Titration Method: The use of a strong base (NaOH) to titrate the hydrochloride salt of a weak base (the API) is a classic acid-base titration approach. This reaction yields a sharp, well-defined equivalence point that is easily detected by a pH electrode, ensuring high precision and accuracy.[7]
Conclusion and Recommendations
Both the RP-HPLC-UV and potentiometric titration methods have been successfully validated according to ICH guidelines and are demonstrated to be suitable for the quantification of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. However, they are not interchangeable and serve distinct purposes within the drug development lifecycle.
The RP-HPLC-UV method is the superior choice for specificity-indicating analyses . It is essential for stability testing, impurity profiling, and the analysis of finished drug products where excipients may interfere. Its high sensitivity also makes it the only viable option for trace-level quantification.[8][11]
The Potentiometric Titration method is an excellent, robust, and cost-effective choice for the potency assay of the pure API raw material . Its high precision and status as an absolute method make it ideal for release testing where the identity and purity have been confirmed by other techniques.[6]
A comprehensive quality control strategy would leverage both methods: using titration for rapid and precise release of the incoming API, and employing the HPLC method for the more complex analysis of stability samples and final formulations. This dual-method approach ensures scientific rigor, regulatory compliance, and operational efficiency.
References
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... Retrieved from [Link]
MDPI. (2023, November 28). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Retrieved from [Link]
Regis Technologies. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
Taylor & Francis Online. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
Chem. zvesti. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles 392. Retrieved from [Link]
NCF International. (2019, November 20). EMA's view on method validation. Retrieved from [Link]
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]
Acid Base Titration. (n.d.). Acid Base Titration Pharmaceutical Analysis Us. Retrieved from [Link]
Celerion. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
A Researcher's Guide to the FTIR Spectroscopy of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride: A Predictive and Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a r...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and highly informative technique for elucidating the functional groups within a molecule, thereby confirming its identity and purity. This guide provides a detailed predictive analysis of the FTIR spectrum of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a compound of interest in medicinal chemistry and related fields.
In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust predictive framework. We will deconstruct the molecule into its constituent functional groups—the 2,5-dimethylfuran ring, the tertiary amide linkage, and the piperazine hydrochloride salt—to forecast its characteristic vibrational modes. To ground this analysis in experimental reality, we will draw direct comparisons with the known spectra of its structural precursors and analogs, namely 2,5-dimethylfuran and piperazine monohydrochloride. This comparative approach will empower researchers to confidently interpret their own experimental data.
Predicted FTIR Reference Peaks: A Comparative Overview
The following table summarizes the predicted FTIR absorption peaks for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, juxtaposed with the known experimental peaks of its key structural components. This table serves as a quick reference for identifying the principal vibrational modes.
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹) for Target Molecule
Reference Compound & Wavenumber (cm⁻¹)
Intensity
Piperazine Hydrochloride
N-H⁺ Stretch
2700-2400
Piperazine Monohydrochloride: Broad bands in this region
Broad, Strong
C-H Stretch (Aliphatic)
2980-2850
Piperazine Monohydrochloride: ~2950-2850
Medium-Strong
C-N Stretch
1250-1180
Piperazine: ~1186
Medium
2,5-Dimethylfuran
C-H Stretch (Furan Ring)
~3120
2,5-Dimethylfuran: Not explicitly found, but typical for furanoids
Experimental Protocol for FTIR Analysis of Solid Samples
To ensure high-quality and reproducible FTIR data for a solid sample such as 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Preparation and Analysis
This traditional method involves dispersing the sample in a KBr matrix, which is transparent in the mid-IR region.[2]
Grinding: Add approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[3]
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]
Data Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Record a background spectrum of the empty sample compartment.
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
Caption: KBr Pellet Preparation and Analysis Workflow.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a more modern and often simpler technique that requires minimal sample preparation.[5][6][7] It is particularly useful for rapid analysis.
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
Procedure:
Data Acquisition:
Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Record the sample spectrum over the desired wavenumber range.
Caption: ATR-FTIR Analysis Workflow.
In-Depth Spectral Interpretation and Comparative Analysis
The predicted FTIR spectrum of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a composite of the vibrational modes of its constituent parts.
The Piperazine Hydrochloride Moiety: The most telling feature of the hydrochloride salt will be the presence of broad and strong absorption bands in the 2700-2400 cm⁻¹ region, characteristic of the N-H⁺ stretching vibrations of the protonated amine.[4] This is a key diagnostic peak that confirms the salt form of the compound. Additionally, the aliphatic C-H stretching of the piperazine ring will appear in the 2980-2850 cm⁻¹ range.
The 2,5-Dimethylfuran Ring: The furan ring will contribute several characteristic peaks. A weak to medium intensity peak around 3120 cm⁻¹ is expected for the C-H stretching on the furan ring. The C=C stretching vibrations within the aromatic ring will likely produce two bands around 1600 cm⁻¹ and 1500 cm⁻¹. A strong absorption band, characteristic of the C-O-C stretching of the furan ether linkage, should be observable around 1020 cm⁻¹.[8][9] The methyl groups attached to the furan ring will show C-H stretching and bending vibrations in their respective typical regions (~2960, ~2870, ~1460, and ~1380 cm⁻¹).
The Tertiary Amide Linkage: The carbonyl (C=O) stretch of the tertiary amide, known as the Amide I band, is a very strong and sharp absorption expected in the 1660-1630 cm⁻¹ range.[1][10] The position of this band is sensitive to the electronic environment; its conjugation with the furan ring will likely place it in the lower end of the typical range for tertiary amides. The absence of N-H bands (around 3300 cm⁻¹) confirms the tertiary nature of the amide.[11]
Comparative Insights:
When comparing the predicted spectrum of the target molecule to that of piperazine monohydrochloride, the most significant additions will be the strong amide C=O stretch and the characteristic peaks of the 2,5-dimethylfuran ring. Conversely, a comparison with the spectrum of 2,5-dimethylfuran would highlight the appearance of the broad N-H⁺ absorption and the strong amide I band.
Conclusion
This guide provides a comprehensive, predictive framework for the FTIR analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. By understanding the expected vibrational modes of the key functional groups and leveraging comparative data from related structures, researchers can effectively interpret experimental FTIR spectra to confirm the synthesis and purity of this compound. The detailed experimental protocols for both KBr pellet and ATR techniques offer practical guidance for obtaining high-quality data. This predictive and comparative approach is an invaluable tool for any scientist working with novel chemical entities.
References
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
NIST. (n.d.). Furan, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dimethylfuran. Retrieved from [Link]
Ji, Y., Yang, X. L., Ji, Z., Zhu, L. H., & Tang, J. M. (2018). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]
Kintek Press. (n.d.). What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Achieve High-Quality Ftir Spectra With Ease. Retrieved from [Link]
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectrum of SBA/Pip and neat piperazine. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Valorisation of 2,5-dimethylfuran over zeolite catalysts studied by on-line FTIR-MS gas phase analysis. Catalysis Science & Technology. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
SciSpace. (n.d.). Quantitative analysis of a solid solution using fourier transform infrared spectrometry. Retrieved from [Link]
ACS Publications. (2021). Density Functional Theory Investigation of the Conversion of 5-(Hydroxymethyl)furfural into 2,5-Dimethylfuran over the Pd(111), Cu(111), and Cu3Pd(111) Surfaces. The Journal of Physical Chemistry C. Retrieved from [Link]
Chemistry LibreTexts. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
MDPI. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Retrieved from [Link]
A Senior Application Scientist's Guide to the Structural Validation of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride via X-ray Crystallography
In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guidi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding medicinal chemists in the rational design of more potent and selective therapeutics. For novel compounds such as 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a molecule of interest due to the prevalence of the piperazine moiety in pharmacologically active agents, X-ray crystallography provides the gold standard for atomic-level structural elucidation.[1][2]
This guide provides an in-depth, experience-driven protocol for the validation of X-ray crystallographic data for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride. We will move beyond a simple checklist of metrics to a discussion of the underlying principles and the comparative analysis required to ensure the scientific integrity of the structural model.
The Crystallographic Validation Workflow: A Self-Validating System
The journey from a crystalline sample to a validated molecular structure is a multi-step process, where each stage offers an opportunity for quality assessment. The trustworthiness of the final model is contingent on the rigor applied at each step.
Figure 1: A simplified workflow for X-ray crystal structure determination and validation.
Part 1: Core Crystallographic Quality Metrics
The validation of a crystal structure is a quantitative process. The following table outlines the key parameters that must be scrutinized. For the purposes of this guide, we will consider hypothetical data for our target compound and compare it to generally accepted standards and data from related structures.
Parameter
Acceptable Range/Value
Significance
Resolution (Å)
< 2.0 Å for small molecules
A measure of the level of detail in the electron density map. Lower values indicate higher resolution.[3][4]
R-work
< 0.10 (for resolution < 1.2 Å)
A measure of the agreement between the crystallographic model and the experimental diffraction data.[3][4]
R-free
< 0.15 (for resolution < 1.2 Å)
Similar to R-work, but calculated for a small subset of reflections not used in the refinement to prevent model bias.[3]
Goodness-of-Fit (GoF)
~1.0
Indicates how well the refined model fits the observed data. Values significantly different from 1.0 may suggest issues with the model or data.
Completeness (%)
> 95%
The percentage of measured reflections out of the total possible reflections.
Redundancy
> 3
The average number of times a unique reflection has been measured. Higher redundancy improves data quality.
CCDC Number
N/A (Assigned upon deposition)
A unique identifier for the crystallographic data in the Cambridge Crystallographic Data Centre.
Crystal System
To be determined
Describes the symmetry of the crystal lattice.
Space Group
To be determined
A more detailed description of the crystal's symmetry.
Unit Cell Dimensions (Å)
To be determined
The dimensions of the basic repeating unit of the crystal.
Part 2: A Deep Dive into the Validation Protocol
Step 1: Crystallization and Data Collection
The foundation of a high-quality crystal structure is a well-ordered single crystal. For 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a salt, crystallization from polar solvents such as ethanol, methanol, or water is a logical starting point. The presence of the hydrochloride salt is expected to influence the crystal packing through hydrogen bonding interactions.
During data collection, it is crucial to use a modern diffractometer equipped with a high-intensity X-ray source and a sensitive detector. The goal is to collect a complete, highly redundant dataset with a good signal-to-noise ratio.
Step 2: Structure Solution and Refinement
Once the diffraction data is collected, the next step is to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful. The initial model is then refined against the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the model and the data, as measured by the R-factors.
Step 3: Geometric Validation and Comparative Analysis
This is arguably the most critical phase of the validation process, where chemical intuition and a deep understanding of molecular structure come into play.
The Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain.[1][5] Any significant deviation from this conformation in the crystal structure of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride would require careful examination and justification. The puckering parameters of the piperazine ring should be calculated and compared to known piperazine structures.
Figure 2: Key molecular features of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine to be validated.
The Furan Moiety: The 2,5-dimethylfuran ring is expected to be planar. The bond lengths and angles within the furan ring should be compared to those reported for other furan-containing compounds.[6]
The Carbonyl Linker: The C-N bond of the amide linkage will have some double-bond character, leading to a shorter bond length than a typical C-N single bond. The planarity of the amide group should also be assessed.
Hydrogen Bonding: As a hydrochloride salt, the protonated piperazine nitrogen is expected to act as a hydrogen bond donor to the chloride anion. This interaction will be a key feature of the crystal packing. The N-H...Cl hydrogen bond distance and angle should be within the expected ranges.
Part 3: Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, it is not performed in a vacuum. The structural model must be consistent with data from other analytical techniques.
Technique
Information Provided
Comparison Point
NMR Spectroscopy
Connectivity, stereochemistry in solution
The connectivity derived from the crystal structure must match the NMR data. The solution conformation may differ from the solid-state conformation.
Mass Spectrometry
Molecular weight and formula
The molecular formula determined from the crystal structure must be consistent with the high-resolution mass spectrometry data.[7][8]
Infrared (IR) Spectroscopy
Functional groups
The presence of key functional groups (e.g., carbonyl, N-H) in the IR spectrum should be reflected in the crystal structure.
Conclusion
The validation of the X-ray crystal structure of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a comprehensive process that relies on a combination of statistical quality metrics, geometric analysis, and comparison with established chemical principles and data from alternative analytical techniques. By following the rigorous protocol outlined in this guide, researchers can ensure the integrity of their structural data, providing a solid foundation for further drug development efforts.
References
PubChem. 1-(2,5-dimethylfuran-3-carbonyl)piperazine. Available from: [Link]
IUCr Journals. Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α 1 -adrenoreceptors antagonists. Available from: [Link]
PMC. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Available from: [Link]
PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available from: [Link]
PMC. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Available from: [Link]
PubMed. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. Available from: [Link]
Protein X-Ray Structure Validation: Key Criteria. Available from: [Link]
PubMed. Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Available from: [Link]
ResearchGate. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Available from: [Link]
MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available from: [Link]
ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
ResearchGate. X-Ray Crystallographic Study on Single-Crystalline Photochromism of 1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene. Available from: [Link]
PDB-101. Methods for Determining Atomic Structures. Available from: [Link]
International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]
MDPI. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Available from: [Link]
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
Wikipedia. X-ray crystallography. Available from: [Link]
The Good Scents Company. 3-acetyl-2,5-dimethyl furan, 10599-70-9. Available from: [Link]
Comprehensive Safe Handling and Disposal Protocol for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride As a Senior Application Scientist, I frequently observe that the disposal of complex heterocyclic salts is ov...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safe Handling and Disposal Protocol for 1-(2,5-Dimethylfuran-3-carbonyl)piperazine Hydrochloride
As a Senior Application Scientist, I frequently observe that the disposal of complex heterocyclic salts is oversimplified in standard laboratory SOPs. 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride is a specialized research chemical featuring a biologically active piperazine ring, a furan moiety, and stabilization as a hydrochloride salt. Improper disposal of this compound risks regulatory non-compliance and poses severe inhalation and environmental hazards due to the generation of toxic decomposition products.
This guide provides a self-validating, mechanistic approach to the containment, neutralization, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.
Mechanistic Hazard Profile & Causality
To handle this chemical safely, personnel must understand why specific precautions are necessary. The hazards are directly tied to its molecular structure:
The Hydrochloride Salt Factor: When dissolved in ambient moisture or aqueous waste streams, the HCl salt dissociates. This lowers the pH of the solution, which can catalyze the degradation of incompatible compounds if mistakenly mixed into general organic waste streams.
Piperazine Core Sensitization: Piperazine derivatives are biologically active and recognized by occupational health authorities as potential dermal and respiratory sensitizers[1]. Repeated exposure to aerosolized dust during sweeping or disposal can trigger severe immune responses and occupational asthma[1].
Thermal Decomposition: If improperly incinerated at low temperatures, the furan and piperazine rings decompose into carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and corrosive hydrogen chloride (HCl) gas[2].
Table 1: Quantitative Hazard and Physicochemical Data
Property
Value / Characteristic
Operational Implication
Physical State
Solid (Crystalline/Powder)
High risk of aerosolization. Strictly prohibits dry-sweeping during cleanup.
Solubility
Soluble in water & polar organics
Readily mobilizes in aqueous spills; requires rapid absorbent containment.
Decomposition
NOx, HCl, CO, CO2
Final incineration must utilize alkaline acid-gas scrubbers[2].
OSHA PEL
5 mg/m³ (8-hour TWA)*
Strict respiratory protection (N95/P100) required during spill cleanup[1].
*Based on the OSHA Permissible Exposure Limit for the closely related piperazine dihydrochloride.
A self-validating protocol ensures that every step confirms the success of the previous one. In this workflow, pH testing validates the chemical neutralization before final collection, preventing reactive off-gassing in the waste bin.
Step-by-Step Spill Cleanup Methodology:
Evacuate and Ventilate: Immediately isolate the spill area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosolized particulates.
Don Appropriate PPE: Equip a NIOSH-approved respirator (N95 or P100), chemical-resistant nitrile gloves (double-gloving recommended), and splash goggles[2].
Containment (Solid vs. Liquid):
For Dry Powder: Do NOT dry sweep. Carefully cover the spill with lightly dampened absorbent pads to suppress dust generation and prevent airborne spread[2].
For Solutions: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) to create a containment dike[2].
Neutralization (If Aqueous): Because it is an HCl salt, an aqueous spill will be acidic. Apply a mild alkaline neutralizing agent (e.g., 5% sodium bicarbonate solution) to the edges of the spill, working inward.
Validation (Self-Validating Step): Test the spill residue periodically with pH paper. Proceed to collection only when the pH reads neutral (between 6.0 and 8.0)[2].
Collection: Scoop the neutralized, absorbed mixture using a non-sparking plastic tool. Place it into a pre-labeled, leak-proof hazardous waste container[2].
Decontamination: Wipe down the surface with a damp cloth using soapy water, followed by a 70% ethanol wipe, to remove trace organic residues[2].
Caption: Self-validating spill response and neutralization workflow for piperazine HCl derivatives.
Routine Waste Segregation & Disposal Plan
Proper segregation is critical. Mixing this compound with strong oxidizing agents (e.g., nitric acid, peroxides) can trigger violent exothermic reactions or rapid degradation of the furan ring.
Step-by-Step Disposal Methodology:
Categorization: Classify the waste strictly as "Halogenated Organic Waste" due to the hydrochloride salt and the nitrogen-rich piperazine ring.
Solid Waste Handling:
Collect empty vials, contaminated pipette tips, and weighing boats in a dedicated solid hazardous waste bin lined with a heavy-duty plastic bag.
Causality Check: Do not rinse contaminated vials into the sink. Residual chemical must remain in the solid waste stream to prevent municipal water contamination.
Liquid Waste Handling:
Dissolved compound (e.g., in DMSO, methanol, or water) must be routed to a designated "Halogenated Solvent Waste" carboy.
Ensure the carboy is equipped with a vented cap to prevent pressure buildup from incidental off-gassing.
Labeling: Clearly label the container with the full chemical name (no abbreviations), the primary hazards (Irritant, Environmental Hazard), and the date of first accumulation.
Storage: Store in a secondary containment tray within a corrosive/toxic storage cabinet, strictly segregated from bases and oxidizers[2].
Final Environmental Fate: High-Temperature Incineration
Under the Resource Conservation and Recovery Act (RCRA) guidelines managed by the EPA, laboratory chemicals of this nature must not be disposed of in municipal landfills, reverse logistics streams, or wastewater systems[3]. The mandated disposal route is high-temperature rotary kiln incineration .
Causality of Incineration Parameters: The incinerator must operate above 1000°C to ensure complete thermal cleavage of the highly stable piperazine and furan rings.
Effluent Scrubbing: Because the compound contains nitrogen and chlorine, combustion generates NOx and HCl gas. The licensed facility's incinerator must be equipped with alkaline wet scrubbers (typically utilizing sodium hydroxide sprays) to neutralize these acid gases before exhaust release, preventing the formation of acid rain.
Caption: Segregation and high-temperature incineration pathway ensuring environmental compliance.
References
[2] Title: Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste. Source: Benchchem.com. URL: 2
[3] Title: Management of Hazardous Waste Pharmaceuticals. Source: US EPA (epa.gov). URL: 3
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Ensuring the safety of laboratory personnel is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, a compound for which detailed toxicological data may not be fully available. By dissecting the potential hazards of its structural components, we can construct a robust safety protocol.
Understanding the Hazard Profile: A Composite Risk Analysis
The toxicological properties of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride have not been thoroughly investigated.[1] Therefore, a cautious approach to handling is essential, treating it as a substance with potential for significant health effects. Our recommendations are based on an analysis of its constituent chemical moieties: the 2,5-dimethylfuran ring, the amide linkage, and the piperazine hydrochloride salt.
The 2,5-Dimethylfuran Moiety:
Derivatives of furan can present notable hazards. 2,5-Dimethylfuran is a highly flammable liquid and vapor.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] There is also some evidence to suggest that while not mutagenic in bacterial tests, it may induce chromosomal damage in mammalian cells in vitro.[3]
The Piperazine Moiety:
Piperazine and its derivatives are known to cause a range of adverse health effects. They can cause severe skin burns and eye damage.[4] Some piperazine compounds are also classified as skin or respiratory sensitizers, meaning they can provoke allergic reactions upon exposure.[4]
The Carbonyl Linkage (as an Amide):
While the final compound is an amide, it is often synthesized from a more reactive precursor, such as an acid chloride. For instance, 2,5-dimethylfuran-3-carbonyl chloride is corrosive and causes severe skin burns and eye damage.[5] Although the amide in the final product is less reactive, the potential for residual starting materials or byproducts necessitates caution.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is required.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to provide adequate protection against the potential hazards of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with a flexible laminate glove (e.g., Silver Shield) as an inner layer and a chemically resistant outer glove (e.g., nitrile).
To protect against a broad range of potential chemical exposures, including corrosive and sensitizing agents.[6] Disposable nitrile gloves provide limited protection and should be changed immediately upon contact with the chemical.[7]
Eye and Face Protection
Chemical splash goggles are the minimum requirement. A face shield worn over safety goggles is required when there is a significant risk of splashes, such as during transfers of larger quantities or when working with solutions.
To protect against splashes of corrosive or irritating materials that could cause severe eye damage.[6][8]
Body Protection
A flame-resistant lab coat is required at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat.
To protect the skin from contact with potentially corrosive or sensitizing material and to provide a barrier against flammable compounds.[1][6]
Respiratory Protection
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) should be used.
To prevent inhalation of airborne particles or vapors that may cause respiratory irritation or other systemic effects.[9][10]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as critical as the use of appropriate PPE.
1. Pre-Operational Checklist:
Ensure all necessary PPE is available and in good condition.
Verify that the chemical fume hood is functioning correctly.
Locate the nearest emergency eyewash station and safety shower.[8]
Have appropriate spill cleanup materials readily available.
2. Handling Procedures:
Conduct all manipulations of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, including weighing and transfers, within a certified chemical fume hood.[11]
Use spark-proof tools and equipment due to the potential flammability of the dimethylfuran moiety.[12]
Ground and bond containers when transferring material to prevent static discharge.[12]
Avoid creating dusts or aerosols.
Wash hands thoroughly after handling, even if gloves were worn.[11]
3. Emergency Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For larger spills, contact your institution's environmental health and safety department.
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, from preparation to disposal, including emergency protocols.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
All solid waste contaminated with 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride (e.g., filter paper, contaminated gloves, absorbent materials) should be collected in a dedicated, labeled, and sealed hazardous waste container.
Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedures:
All chemical waste must be disposed of through your institution's environmental health and safety program.[2]
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Do not dispose of this chemical down the drain or in the regular trash.[1]
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with handling 1-(2,5-Dimethylfuran-3-carbonyl)piperazine hydrochloride, fostering a safe and productive laboratory environment.
References
Sigma-Aldrich. (2025, October 7).
Fisher Scientific. (2025, May 1).
Cole-Parmer. (2005, October 3).
Fisher Scientific. (2011, December 15). SAFETY DATA SHEET for 1-(2,5-Dimethylphenyl)piperazine.
Thermo Fisher Scientific. (2010, November 24).
Fisher Scientific. (2018, January 18).
Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2,5-Dimethylfuran-3-carbonyl chloride.
CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
European Food Safety Authority. (n.d.). Risks for public health related to the presence of furan and methylfurans in food.
Apollo Scientific. (n.d.).
National Institutes of Health. (2012, June 25). Predicted toxicity of the biofuel candidate 2,5-dimethylfuran in environmental and biological systems.
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National Oceanic and Atmospheric Administration. (n.d.). 2,5-DIMETHYLFURAN | CAMEO Chemicals.
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
New Jersey Department of Health. (n.d.). DIHYDROCHLORIDE HAZARD SUMMARY.
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